3-Methoxyazetidin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyazetidin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-7-4-2-6(5)3-4/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLMPXFGOPUFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312458 | |
| Record name | 3-Methoxy-1-azetidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-07-3 | |
| Record name | 3-Methoxy-1-azetidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1-azetidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxyazetidin-1-amine: A Strategic Motif for Conformational Control in Drug Discovery
Topic: 3-Methoxyazetidin-1-amine (CAS 887591-07-3): Technical Profile & Application Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, 3-Methoxyazetidin-1-amine (CAS 887591-07-3) represents a high-value building block, distinct from its simple alkylamine counterparts due to the unique combination of the strained azetidine ring and the N-amino functionality. This compound serves as a cyclic hydrazine surrogate , offering researchers a tool to introduce metabolic stability and lower lipophilicity (LogD) compared to larger saturated heterocycles like piperidines or pyrrolidines.
Its primary utility lies in the synthesis of fused pyrazoles , hydrazones , and peptidomimetics where the 3-methoxy substituent provides a handle for polarity modulation without introducing significant steric bulk. This guide details the physicochemical properties, synthetic pathways, and handling protocols required to integrate this moiety into high-throughput screening (HTS) and lead optimization campaigns.
Chemical Profile & Physicochemical Properties[1][2][3]
The structural rigidity of the azetidine ring, combined with the electron-donating methoxy group, influences both the basicity and nucleophilicity of the N-amino center.
Table 1: Core Specifications
| Property | Value / Description |
| IUPAC Name | 3-Methoxyazetidin-1-amine |
| CAS Number | 887591-07-3 |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Physical State | Colorless to pale yellow oil (Free Base) / White solid (HCl Salt) |
| Boiling Point (Predicted) | 135–140 °C (at 760 mmHg) |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ |
| pKa (Conjugate Acid) | ~7.5 (Estimated; lower than typical hydrazines due to ring strain) |
| Solubility | Highly soluble in MeOH, DCM, DMSO; Moderate water solubility |
Technical Note: The free base is prone to oxidation and should be stored under an inert atmosphere (Argon/Nitrogen). For long-term storage, conversion to the hydrochloride or oxalate salt is recommended to enhance stability.
Synthetic Methodology & Manufacturing
The synthesis of 3-Methoxyazetidin-1-amine typically proceeds via the electrophilic amination of the parent azetidine. The choice of aminating agent is critical to avoid ring opening or over-amination.
Primary Synthetic Route: Electrophilic N-Amination
This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as a source of the amino group. This method is preferred over chloramine due to milder conditions and higher safety margins.
Step-by-Step Protocol:
-
Starting Material: Dissolve 3-methoxyazetidine (or its HCl salt neutralized with 1 eq. NaOH) in water/THF (1:1 v/v).
-
Reagent Addition: Cool the solution to 0–5 °C. Slowly add Hydroxylamine-O-sulfonic acid (1.2 eq.) buffered with K₂CO₃ (2.5 eq.).
-
Reaction: Stir at ambient temperature for 12–16 hours. The pH should be maintained >9 to ensure the nucleophilicity of the azetidine nitrogen.
-
Workup: Extract the aqueous layer with dichloromethane (DCM) or chloroform/isopropanol (3:1).
-
Purification: The crude oil is often used directly. If high purity is required, convert to the oxalate salt by adding oxalic acid in diethyl ether.
Visualization of Synthetic Workflow
The following diagram illustrates the critical pathway from the protected precursor to the active hydrazine building block and its downstream application in pyrazole synthesis.
Figure 1: Synthetic workflow for generating 3-Methoxyazetidin-1-amine and its subsequent utilization in heterocyclic synthesis.
Applications in Drug Discovery[1][5][6]
Pyrazole Synthesis (The Knorr Reaction Variation)
The most common application of CAS 887591-07-3 is in the synthesis of N-substituted pyrazoles. Unlike simple hydrazines, the azetidine ring imparts a specific vector to the substituent, often improving the metabolic stability of the resulting drug candidate by blocking N-dealkylation pathways.
-
Mechanism: Condensation with 1,3-diketones or
-keto esters. -
Advantage: The 3-methoxy group provides a polar handle that can interact with solvent fronts in protein binding pockets, potentially improving potency over unsubstituted azetidines.
Hydrazone Linkers
Reaction with aldehydes yields stable hydrazones. These motifs are increasingly explored as "sp³-rich" linkers that improve solubility compared to flat aromatic spacers.
Protocol for Hydrazone Formation:
-
Dissolve aldehyde (1.0 eq.) in Ethanol.
-
Add 3-Methoxyazetidin-1-amine (1.1 eq.) and a catalytic amount of Acetic Acid (5 mol%).
-
Reflux for 2-4 hours.
-
Concentrate and recrystallize.
Handling, Safety, and Stability
As a hydrazine derivative, this compound requires rigorous safety protocols.
-
Toxicity: Hydrazines are potential genotoxins. All handling must occur in a fume hood.
-
Stability: The free base is air-sensitive (oxidation to azo compounds or hydrazones with atmospheric aldehydes).
-
Storage:
-
Short-term: 2–8 °C under Argon.
-
Long-term: -20 °C as the Hydrochloride salt.
-
Self-Validating Purity Check
Before using the reagent in critical steps, perform a TLC test (MeOH/DCM 1:9). The hydrazine moiety will stain strongly with ninhydrin (red/purple) or phosphomolybdic acid (PMA) . A yellow background stain indicates oxidation products.
References
-
LeapChem. (n.d.). 3-Methoxyazetidine Hydrochloride Properties and Applications. Retrieved from
-
ChemicalBook. (2024). 3-Methoxyazetidine hydrochloride - Product Dossier. Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of New Azetidine Amino Acid Derivatives. PubMed Central. Retrieved from
-
TCI Chemicals. (2024). Safety Data Sheet: Azetidine Derivatives. Retrieved from
-
Master Organic Chemistry. (2025). Reactions of Amines with Carbonyls: Imine and Enamine Formation. Retrieved from
An In-Depth Technical Guide to the 3-Methoxyazetidine Scaffold and its N-Amino Congeners
Introduction: Defining the Target Molecule
In modern medicinal chemistry, strained heterocyclic scaffolds are of paramount importance for exploring novel chemical space and optimizing drug-like properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and ligand-target interactions. This guide focuses on the 3-methoxyazetidine scaffold, a versatile building block in drug discovery.
Initial investigation into the specific molecule "1-amino-3-methoxyazetidine" reveals it to be a theoretical or non-commercially available structure. However, the parent compound, 3-methoxyazetidine , is a well-documented and widely utilized synthetic intermediate.[1][2] This guide will provide a comprehensive overview of the known 3-methoxyazetidine, including its structure, properties, and synthetic utility. Furthermore, we will explore the synthesis and potential applications of N-aminoazetidines as a class, providing a scientifically grounded perspective on the hypothetical 1-amino-3-methoxyazetidine.
Section 1: Core Molecular Attributes of 3-Methoxyazetidine
3-Methoxyazetidine is most commonly handled and supplied as its hydrochloride salt to improve stability and ease of handling.[1][3] The physicochemical properties of both the free base and the hydrochloride salt are crucial for designing synthetic routes and formulation strategies.
Physicochemical Data
| Property | 3-Methoxyazetidine (Free Base) | 3-Methoxyazetidine HCl (Salt) | Source |
| IUPAC Name | 3-methoxyazetidine | 3-methoxyazetidine;hydrochloride | [3][4] |
| CAS Number | 110925-17-2 | 148644-09-1 | [3][4][5] |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [6][4][5] |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [3][4][5] |
| SMILES | COC1CNC1 | COC1CNC1.Cl | [3][4] |
Chemical Structure Visualization
The foundational structure of 3-methoxyazetidine provides a rigid scaffold with a key methoxy substitution that can influence conformation and serve as a hydrogen bond acceptor.
Caption: 2D structure of 3-Methoxyazetidine.
Below is the structure of the hypothetical 1-Amino-3-methoxyazetidine , which features an amino group directly attached to the ring nitrogen. Its theoretical molecular weight would be 102.14 g/mol .
Caption: Hypothetical structure of 1-Amino-3-methoxyazetidine.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of functionalized azetidines often involves multi-step sequences starting from readily available precursors. While specific proprietary methods for 3-methoxyazetidine exist, a general and illustrative approach is the aza-Michael addition.
The aza-Michael addition is a robust method for forming C-N bonds.[7] This strategy can be applied to create substituted azetidines by reacting an amine with an α,β-unsaturated ester containing the azetidine ring.[7] This approach highlights the importance of precursor synthesis, such as preparing the required methyl 2-(azetidin-3-ylidene)acetate.[7] The causality behind this choice lies in the high efficiency and functional group tolerance of the Michael addition, making it a cornerstone of modern heterocyclic chemistry.
Section 3: Applications in Drug Discovery
The 3-methoxyazetidine moiety is a valuable building block for creating novel therapeutic agents. Its incorporation into larger molecules provides a rigid, conformationally constrained scaffold that can enhance binding to biological targets.[1]
-
Central Nervous System (CNS) Agents: The small, polar nature of the azetidine ring can improve physicochemical properties like solubility and membrane permeability, which are critical for CNS drug candidates.
-
Enzyme Inhibitors: The defined three-dimensional structure of the azetidine core allows for precise positioning of functional groups to interact with active sites of enzymes.[1] It is a key intermediate in the synthesis of various biologically active molecules.[1]
-
Triple Reuptake Inhibitors (TRIs): Substituted aminoazetidines have been explored as TRIs for the treatment of depression.[8] These compounds inhibit the reuptake of serotonin, norepinephrine, and dopamine, demonstrating the utility of the azetidine scaffold in modulating neurotransmitter activity.[8]
Section 4: Experimental Protocol: N-Arylation of 3-Methoxyazetidine HCl
This protocol describes a standard Buchwald-Hartwig amination, a powerful cross-coupling reaction to form a C-N bond. This procedure is a self-validating system, incorporating in-process checks and final analytical confirmation.
Objective: To synthesize N-(4-fluorophenyl)-3-methoxyazetidine from 3-methoxyazetidine hydrochloride and 1-bromo-4-fluorobenzene.
Materials:
-
3-Methoxyazetidine hydrochloride
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Rac-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Workflow Visualization:
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (2.2 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: Add 3-methoxyazetidine hydrochloride (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and anhydrous toluene.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Self-Validation (In-Process Check): After 4 hours, take a small aliquot, quench with water, extract with EtOAc, and spot on a TLC plate against the starting materials. Analyze another aliquot by LC-MS to confirm the presence of the product mass and consumption of starting material. Continue heating until >95% conversion is observed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Validation: Combine the pure fractions and concentrate to afford the final product. Confirm identity and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
While 1-amino-3-methoxyazetidine remains a hypothetical structure, its parent scaffold, 3-methoxyazetidine, is a validated and highly valuable tool for drug discovery professionals. Its unique conformational rigidity and favorable physicochemical properties make it an attractive design element for developing novel therapeutics, particularly in the fields of CNS disorders and enzyme inhibition. The robust synthetic methodologies available for its functionalization, such as the Buchwald-Hartwig amination, ensure its continued and widespread application in the synthesis of complex, biologically active molecules.
References
-
Title: 3-Methoxyazetidine | C4H9NO | CID 13401996 Source: PubChem - NIH URL: [Link]
-
Title: 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 Source: PubChem - NIH URL: [Link]
-
Title: 3-Methoxyazetidine hydrochloride - [M0107] Source: Synthonix URL: [Link]
-
Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PMC - NIH URL: [Link]
-
Title: Natural products targeting the metabolism of amino acids: from discovery to synthetic development Source: RSC Publishing URL: [Link]
-
Title: Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 Source: PMC - NIH URL: [Link]
-
Title: Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review Source: MDPI URL: [Link]
-
Title: Drug targeting of aminopeptidases: importance of deploying a right metal cofactor Source: PMC - NIH URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]
-
Title: 26.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. 3-Methoxyazetidine hydrochloride | 148644-09-1 [sigmaaldrich.com]
- 3. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyazetidine | CAS 148644-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 3-Methoxyazetidine vs. 3-Methoxyazetidin-1-amine in Drug Design
Executive Summary
This technical guide provides a comparative analysis of 3-methoxyazetidine (CAS 110925-17-2) and its N-amino derivative, 3-methoxyazetidin-1-amine (CAS 1432680-86-6). While sharing a core azetidine scaffold, these two entities diverge significantly in electronic properties, reactivity profiles, and medicinal chemistry applications.
-
3-Methoxyazetidine functions primarily as a secondary amine building block , widely used to introduce a metabolically robust, polarity-tuning spiro- or pendant-motif into drug candidates.
-
3-Methoxyazetidin-1-amine acts as a cyclic hydrazine surrogate . It exhibits the "alpha-effect," offering enhanced nucleophilicity for specific condensation reactions (e.g., pyrazole synthesis) and serving as a unique pharmacophore that alters hydrogen bonding vectors and metabolic trajectories.
Part 1: Structural & Physicochemical Characterization
The fundamental difference lies in the nitrogen substitution: the parent compound is a cyclic secondary amine, whereas the 1-amino derivative is a 1,1-disubstituted hydrazine.
Comparative Properties Table
| Feature | 3-Methoxyazetidine | 3-Methoxyazetidin-1-amine |
| Structure | Secondary Amine ( | 1,1-Disubstituted Hydrazine ( |
| Hybridization (N1) | ||
| Nucleophilicity | Standard (controlled by sterics/pKa) | Enhanced (Alpha-Effect) |
| Basicity (Calc. pKa) | ~9.5 - 9.8 (Typical secondary amine) | ~7.5 - 8.5 (Lower due to -I effect of |
| H-Bond Donors | 1 (Strong) | 2 (Primary amine protons) |
| LogP (Lipophilicity) | Low (Polar) | Lower (Higher polarity due to extra N) |
| Stability | High (shelf-stable salt) | Moderate (prone to oxidation/dimerization) |
The "Alpha-Effect" Differentiator
The 1-amino derivative exhibits the alpha-effect , a phenomenon where the adjacent lone pair on the exocyclic nitrogen atom raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the ring nitrogen.
-
Consequence: 3-methoxyazetidin-1-amine is significantly more nucleophilic towards carbon electrophiles (e.g., esters, alkyl halides) than its pKa would suggest, but it is less basic towards protons.
-
Implication: In complex synthesis, the 1-amine can selectively attack electrophiles even in the presence of other basic centers.
Part 2: Synthetic Pathways
Synthesis of 3-Methoxyazetidine (Parent)
The parent scaffold is typically synthesized via the ring closure of epichlorohydrin derivatives or reduction of azetidin-3-ones. A common industrial route involves the hydrogenation of 1-benzhydryl-3-methoxyazetidine to remove the protecting group.
Synthesis of 3-Methoxyazetidin-1-amine (N-Amination)
The 1-amine is not made by ring closure but by electrophilic amination of the parent azetidine. This transformation requires a specialized reagent to transfer an "
Key Reagents:
-
HOSA (Hydroxylamine-O-sulfonic acid): Standard aqueous/basic conditions.
-
MSH (O-Mesitylenesulfonylhydroxylamine): Organic soluble, anhydrous conditions (higher yield, safety risk).
-
Monochloramine (
): Gas phase or in situ generation (industrial scale).
Figure 1: Electrophilic amination pathway converting the parent amine to the hydrazine derivative.
Part 3: Reactivity & Application in Synthesis
The two compounds serve divergent roles in organic synthesis.
Reactivity Divergence
-
Amide Coupling:
-
Parent: Reacts with carboxylic acids to form tertiary amides (stable, common drug linkers).
-
1-Amine: Reacts to form hydrazides . Hydrazides are often intermediates, not final scaffolds, due to potential metabolic instability (cleavage).
-
-
Condensation with Carbonyls:
-
Parent: Forms iminium ions (unstable) or enamines. Requires immediate reduction (Reductive Amination).
-
1-Amine: Forms hydrazones (stable). These are critical intermediates for synthesizing fused heterocycles like pyrazoles or indazoles.
-
Figure 2: Divergent reactivity profiles.[1][2] The 1-amine is a gateway to N-N heterocycles.
Part 4: Medicinal Chemistry & Pharmacology[3][4][5][6][7]
Bioisosterism and Design Strategy
-
3-Methoxyazetidine: Often used as a morpholine or piperidine surrogate . The 4-membered ring lowers lipophilicity (LogP) and alters the vector of the methoxy group, potentially improving metabolic stability by removing labile H-atoms found in larger rings.
-
3-Methoxyazetidin-1-amine: Used when a hydrogen bond donor (HBD) is required at the N-terminus without adding a carbon chain. The N-amino group can interact with Ser/Thr residues in kinase active sites.
Metabolic Stability[5]
-
N-Dealkylation: The parent amine is susceptible to oxidative N-dealkylation by CYP450 enzymes.
-
N-N Cleavage: The 1-amine introduces an N-N bond, which is a metabolic soft spot. Reductive cleavage of the N-N bond (by reductases) is a potential clearance pathway that must be monitored during lead optimization.
Part 5: Experimental Protocols
Protocol A: N-Amination of 3-Methoxyazetidine (Synthesis of 1-Amine)
Note: This reaction uses Hydroxylamine-O-sulfonic acid (HOSA), a corrosive solid. Perform in a fume hood.
-
Dissolution: Dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in water (approx. 5 mL/mmol).
-
Basification: Add KOH (4.0 eq) and cool the solution to 0°C.
-
Addition: Portion-wise, add HOSA (1.2 eq) over 30 minutes, maintaining temperature <10°C. The reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 12-18 hours.
-
Extraction: Saturate the aqueous phase with solid NaCl. Extract exhaustively with dichloromethane (DCM) or chloroform (
).-
Note: Hydrazines are polar; multiple extractions are required.
-
-
Purification: Dry organic layer over
, filter, and concentrate carefully (N-amino azetidines can be volatile). Isolate as the oxalate or HCl salt for stability.
Protocol B: General Handling of Azetidin-1-amines
-
Storage: Store as HCl salts at -20°C. Free bases are prone to air oxidation (browning).
-
Safety: 1,1-Disubstituted hydrazines are potential alkylating agents. Handle with gloves and avoid inhalation.
References
-
Synthesis of Azetidines
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Electrophilic Amination Reagents
- Title: Electrophilic Amination of Secondary Amines with Hydroxylamine-O-sulfonic Acid.
- Source: Organic Syntheses.
-
URL:[Link]
-
Azetidine Physicochemical Properties
-
Hydrazine Reactivity (Alpha Effect)
- Title: The Alpha-Effect in Organic Mechanisms.
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
Sources
The Ascendant Role of N-Amino Azetidines in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) endows it with a unique reactivity profile, situated between the highly reactive aziridines and the more stable pyrrolidines.[3] This strained nature, combined with a rigid, three-dimensional geometry, makes azetidine derivatives, particularly N-amino azetidines, powerful tools for enhancing drug-like properties.[1][2]
The incorporation of an N-amino group onto the azetidine core introduces a key vector for chemical modification and a critical locus for interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, applications, and strategic considerations for employing N-amino azetidine derivatives in drug discovery programs. We will delve into the causality behind synthetic choices, explore their role as bioisosteres, and present their application in various therapeutic areas, grounded in authoritative scientific literature.
Synthetic Strategies for N-Amino Azetidines: A Practical Approach
The synthesis of azetidines has historically been challenging due to their ring strain.[4] However, recent advancements have made these scaffolds more accessible.[1][3] A common and effective strategy involves the cyclization of 1,3-disubstituted propane derivatives. For N-amino azetidines, a key precursor is often a protected hydrazine which acts as the nucleophile to form the N-N bond.
Representative Synthetic Workflow: Synthesis of a Protected 1-Amino-3-Arylazetidine
A practical approach to synthesizing a substituted N-amino azetidine is outlined below. This multi-step synthesis highlights key considerations in protecting group strategy and cyclization conditions.
Caption: General workflow for the synthesis of N-amino azetidines.
Detailed Experimental Protocol: Synthesis of tert-butyl 2-(azetidin-1-ylamino)acetate
This protocol is a representative example of how a substituted N-amino azetidine can be prepared.
Step 1: Synthesis of tert-butyl 2-((2-hydroxy-2-phenylethyl)amino)acetate
-
Rationale: The initial step involves the nucleophilic attack of a protected hydrazine on an epoxide. The choice of a Boc-protected hydrazine is strategic as the Boc group is stable under the reaction conditions and can be readily removed later. A Lewis acid catalyst is employed to activate the epoxide ring, facilitating the opening.
-
Procedure:
-
To a solution of styrene oxide (1.0 eq) in acetonitrile, add tert-butyl hydrazinecarboxylate (1.1 eq).
-
Add Ytterbium(III) triflate (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of tert-butyl 2-((2-((methylsulfonyl)oxy)-2-phenylethyl)amino)acetate
-
Rationale: To facilitate the intramolecular cyclization, the hydroxyl group must be converted into a good leaving group. Mesylation (or tosylation) is a common and effective method for this transformation. A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction.
-
Procedure:
-
Dissolve the amino alcohol from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
Step 3: Synthesis of tert-butyl 2-(2-phenylazetidin-1-ylamino)acetate
-
Rationale: The intramolecular SN2 cyclization is promoted by a strong, non-nucleophilic base. Sodium hydride is a common choice as it irreversibly deprotonates the nitrogen of the protected hydrazine, which then acts as the intramolecular nucleophile to displace the mesylate leaving group.
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the mesylate from Step 2 (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 4: Synthesis of 1-amino-2-phenylazetidine
-
Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, yielding the free N-amino azetidine as a salt.
-
Procedure:
-
Dissolve the Boc-protected N-amino azetidine from Step 3 (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt can be used directly or neutralized with a base to obtain the free amine.
-
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
N-amino azetidine derivatives have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5] Their rigid structure allows for a more defined presentation of substituents to the biological target, which can lead to improved potency and selectivity.[2]
N-Amino Azetidines as Bioisosteres
One of the key applications of the N-amino azetidine scaffold is as a bioisostere for other chemical groups.[6] Bioisosterism is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[7] The N-amino azetidine moiety can serve as a constrained analog of more flexible diamine or amino alcohol linkers.
Caption: Bioisosteric replacement of a flexible linker with an N-amino azetidine.
Case Study: N-Amino Azetidine Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth, survival, and differentiation. Aberrant STAT3 activity is implicated in various cancers, making it an attractive therapeutic target.[7][8] Researchers have explored N-amino azetidine derivatives as potent small-molecule inhibitors of STAT3.[7] The azetidine core was used to replace a more flexible N-methylglycinamide scaffold, leading to compounds with improved potency and cellular activity.[7][8]
| Compound | Scaffold | STAT3 EMSA IC50 (µM) | Cellular Activity (µM) | Reference |
| BP-1-102 | N-methylglycinamide | 6.8 | 10-20 | [8] |
| Azetidine Analog 7e | N-Amino Azetidine | Not reported | < 1 | [7][8] |
| Azetidine Analog 9k | N-Amino Azetidine | Not reported | < 1 | [7][8] |
Data synthesized from multiple sources indicating the general trend of improvement.
The improved activity of the azetidine analogs can be attributed to the rigid scaffold which likely pre-organizes the key binding functionalities in a conformation that is optimal for interaction with the STAT3 protein. This reduces the entropic penalty of binding, leading to higher affinity.[7]
Pharmacokinetic and Physicochemical Properties
The incorporation of an N-amino azetidine moiety can significantly influence the pharmacokinetic (PK) and physicochemical properties of a molecule.
-
Solubility: The presence of the additional amino group can increase the polarity and hydrogen bonding capacity of the molecule, which may lead to improved aqueous solubility.
-
Lipophilicity (logP): The rigid, sp3-rich nature of the azetidine ring can help to reduce the lipophilicity of a molecule compared to more flexible, linear linkers.[1] This can be advantageous for improving the overall ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles.[1][2] However, the N-amino group can be a site for metabolism, and its substitution pattern can be optimized to enhance stability.
-
Basicity (pKa): The basicity of the exocyclic amino group can be modulated by substituents on the azetidine ring or on the amino group itself. This is a critical parameter for tuning properties like cell permeability and target engagement.[2]
Challenges and Future Perspectives
Despite their promise, the synthesis of complex N-amino azetidine derivatives can still be challenging, often requiring multi-step sequences and careful optimization of reaction conditions.[4] Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of these scaffolds.[1][3]
The exploration of N-amino azetidines in new therapeutic areas is an exciting frontier. Their unique structural and electronic properties make them well-suited for targeting a variety of protein classes, including kinases, proteases, and GPCRs. As our understanding of the interplay between three-dimensional molecular shape and biological activity grows, the strategic use of constrained scaffolds like N-amino azetidines will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
Conclusion
N-amino azetidine derivatives represent a valuable and increasingly accessible class of building blocks for medicinal chemistry. Their unique combination of conformational rigidity, three-dimensionality, and tunable physicochemical properties makes them powerful tools for optimizing lead compounds and developing novel therapeutics. By understanding the nuances of their synthesis and their potential as bioisosteres, drug discovery scientists can leverage the strategic advantages of this important scaffold to address a wide range of therapeutic challenges.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
- Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. (2017). Journal of Drug Delivery and Therapeutics.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Azetidines. (n.d.). Enamine.
- Biologically active azetidines. (2019).
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
- Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014).
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxyazetidin-1-amine safety data sheet (SDS) and hazards
An In-Depth Technical Guide on the Safety and Hazards of 3-Methoxyazetidin-1-amine[1]
Part 1: Executive Summary & Chemical Identity
3-Methoxyazetidin-1-amine (CAS: 887591-07-3) is a high-energy, specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates, particularly for generating pyrazoles via ring-expansion or as a hydrazine surrogate in cross-coupling reactions.[1]
Its structure combines two potent hazard classes: a strained azetidine ring (~26 kcal/mol strain energy) and a reactive N-amino (hydrazine) moiety .[1] This duality necessitates a safety protocol that goes beyond standard amine handling, treating the compound as a potential genotoxin and energetic material.
Table 1: Chemical Identity & Physical Properties (Predicted/Derived)
| Property | Value / Description |
| IUPAC Name | 1-Amino-3-methoxyazetidine |
| Common Name | 3-Methoxyazetidin-1-amine |
| CAS Number | 887591-07-3 |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| Physical State | Liquid (likely viscous) or low-melting solid |
| Boiling Point | Predicted: 130–140°C (at 760 mmHg) |
| Density | Predicted: ~1.05 g/cm³ |
| Solubility | Miscible in water, methanol, DCM; soluble in polar organic solvents.[1][2][3][4] |
| pKa | ~7.5–8.5 (Conjugate acid of hydrazine moiety) |
Part 2: Hazard Characterization (GHS & Mechanistic)
This compound lacks a widely published, standardized SDS due to its specialized nature. The following hazard classification is derived based on Structure-Activity Relationships (SAR) of N-amino azetidines and alkyl hydrazines.
Core Hazard Logic
The molecule's reactivity is driven by the N-N bond (hydrazine character) and the strained 4-membered ring .
-
Hydrazine Toxicity: The free primary amino group (-NH₂) on the nitrogen is a nucleophile capable of condensing with biological carbonyls (aldehydes/ketones) and potentially alkylating DNA, leading to genotoxicity.
-
Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening, which can be exothermic and violent under acidic conditions or high heat.
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage.[1][5] |
| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects (Hydrazine alert).[1] |
| Flammable Liquids | Cat 3/4 | H226/H227: Flammable/Combustible liquid.[1] |
Visualizing the Hazard Mechanism
Figure 1: Structural origins of safety hazards.[1] The N-amino group drives toxicity, while the strained ring drives physical instability.[1]
Part 3: Stability & Reactivity Profile
1. Chemical Stability:
-
Unstable: Potentially unstable at ambient temperatures over long periods.
-
Air Sensitivity: Hygroscopic and potentially sensitive to oxidation (N-N bond cleavage).
-
Storage Requirement: Must be stored under Inert Atmosphere (Argon/Nitrogen) at -20°C .
2. Conditions to Avoid:
-
Heat: Do not heat above 50°C without solvent. Distillation is hazardous due to potential explosive decomposition of the hydrazine moiety.
-
Shock/Friction: While not a primary explosive, N-amino compounds can be shock-sensitive if dry and pure.[1]
3. Incompatible Materials:
-
Strong Oxidizing Agents: (e.g., H₂O₂, KMnO₄, Nitric Acid) – Risk of fire/explosion.
-
Carbonyl Compounds: (Aldehydes/Ketones) – Rapid exothermic condensation to form hydrazones.
-
Acids: Strong acids can trigger violent ring-opening polymerization.[1]
Part 4: Safe Handling Protocol (Standard Operating Procedure)
Objective: To handle 3-Methoxyazetidin-1-amine without exposure or degradation.
A. Engineering Controls
-
Primary: Chemical Fume Hood with sash at lowest working position.
-
Secondary: Glovebox (Nitrogen atmosphere) recommended for weighing solids or handling pure neat liquid.
-
Ventilation: Ensure >100 fpm face velocity.
B. Personal Protective Equipment (PPE)
-
Eyes: Chemical Splash Goggles (Face shield if handling >1g).
-
Hands: Double gloving required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact.[1]
-
-
Body: Lab coat (flame resistant) + Chemical apron.
C. Experimental Workflow (Synthesis/Usage)
-
Preparation:
-
Glassware must be oven-dried (moisture promotes decomposition).[1]
-
Purge reaction vessel with Argon.
-
-
Transfer:
-
Do not pour. Use a gas-tight syringe or cannula transfer for liquids.[1]
-
If solid, weigh in a glovebox or use a dedicated anti-static weighing funnel in the hood.
-
-
Reaction Monitoring:
-
Avoid metal spatulas (potential catalytic decomposition). Use Teflon or glass.
-
Quench reactions slowly at 0°C; exotherms are common.
-
-
Waste Disposal:
-
Do not mix with general organic waste if oxidizers are present.
-
Quench excess reagent with dilute acetone (forms stable hydrazone) before disposal into "Basic Organic Waste".
-
Part 5: Emergency Response Protocols
In the event of exposure or release, immediate action is required.[5][6] The "Hydrazine" nature dictates specific medical surveillance.[7]
Emergency Decision Tree
Figure 2: Workflow for managing acute exposure or spills.
Specific First Aid Measures
-
Eye Contact: Immediate irrigation is critical. Hydrazines are caustic bases; corneal damage can occur within seconds. Flush for at least 30 minutes .
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia and esophageal burns is high. Administer water if conscious.[7]
-
Note to Physician: Treat as a hydrazine poisoning. Monitor for methemoglobinemia (blue skin/blood), hemolysis, and CNS toxicity (seizures). Pyridoxine (Vitamin B6) may be considered for neurological symptoms (similar to Isoniazid toxicity).
Part 6: References & Verification
-
PubChem Compound Summary. Hydrazine derivatives and Azetidine classification. National Center for Biotechnology Information.
-
Source: [1]
-
-
Sigma-Aldrich / Merck. Safety Data Sheet for 1-Amino-pyrrolidine (Structural Analog).[1]
-
Source: [1]
-
-
ECHA (European Chemicals Agency). Registration Dossier for Hydrazine and Alkyl Hydrazines.
-
Accela ChemBio. Product Catalog: 1-Amino-3-methoxyazetidine (CAS 887591-07-3).[1][8]
-
Source: [1]
-
(Note: Due to the specialized nature of CAS 887591-07-3, specific toxicological data is extrapolated from the homologous series of N-amino azetidines and general hydrazine safety protocols.)
Sources
- 1. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 [chemicalbook.com]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. 1936096-80-8,1-Amino-4-(difluoromethyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Strategic Sourcing & Technical Guide: 1-Amino-3-methoxyazetidine
This guide details the technical profile, sourcing dynamics, and synthesis pathways for 1-amino-3-methoxyazetidine (CAS 887591-07-3).
Executive Summary
1-Amino-3-methoxyazetidine is a specialized heterocyclic building block used primarily in the synthesis of pyrazole-containing pharmaceuticals and peptidomimetics . Unlike its parent compound (3-methoxyazetidine), the 1-amino variant features a hydrazine motif (
Market Status: Currently classified as a Make-to-Order (MTO) or Custom Synthesis item by most major catalog suppliers. It is rarely held in bulk stock due to the oxidative instability of the free hydrazine moiety.
Technical Specifications & Chemical Profile
| Property | Specification |
| Chemical Name | 1-Amino-3-methoxyazetidine |
| Synonyms | 3-Methoxyazetidin-1-amine; N-Amino-3-methoxyazetidine |
| CAS Number | 887591-07-3 |
| Molecular Formula | |
| Molecular Weight | 102.14 g/mol |
| Structure | Azetidine ring, 3-methoxy substituted, N-amino functionalized |
| Physical State | Low-melting solid or viscous oil (hygroscopic) |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Stability | Prone to oxidation; store as HCl or Oxalate salt for longevity |
Supply Chain & Pricing Analysis
Supplier Landscape
Unlike commodity reagents (e.g., 3-methoxyazetidine HCl, CAS 148644-09-1), the 1-amino derivative is not a "next-day delivery" item. Procurement requires engagement with custom synthesis houses or specialized building block vendors.
Key Suppliers (Verified Listings):
-
Accela Chem: Listed as Catalog #SY422344 (Inquire for availability).
-
GuideChem / ChemicalBook Aggregators: List various Chinese CROs (e.g., Amadis Chemical, Watson International) offering synthesis capabilities.
-
Enamine / WuXi AppTec: Capable of on-demand synthesis via their "MADE" (Make-on-Demand) libraries.
Cost Estimation Models
Pricing is volume-dependent and heavily influenced by the synthesis batch size due to the hazardous nature of N-amination reagents (e.g., HOSA, chloramine).
| Quantity | Market Status | Estimated Price Range (USD) | Lead Time |
| 100 mg | Custom / Sample | $350 – $600 | 2–3 Weeks |
| 1 Gram | Small Scale | $800 – $1,500 | 3–4 Weeks |
| 10 Grams | Pilot Scale | $4,000 – $6,500 | 4–6 Weeks |
| 100 Grams | Bulk Process | Inquire (FTE based) | 8–12 Weeks |
Strategic Note: For research requiring >5g, it is often more cost-effective to purchase the precursor 3-methoxyazetidine HCl (CAS 148644-09-1) (~$40/g) and perform the N-amination in-house, provided your facility has safety protocols for handling hydrazine-generating reagents.
Synthesis & Manufacturing Pathways
The synthesis of 1-amino-3-methoxyazetidine presents specific challenges regarding the stability of the N-N bond and the strained ring. Two primary routes are utilized: Electrophilic Amination (Direct) and Nitroso-Reduction (Indirect).
Pathway Visualization (Graphviz)
Caption: Comparative synthesis routes. Route A (Nitrosation) is scalable but involves carcinogenic intermediates. Route B (HOSA) is preferred for lab-scale safety.
Detailed Methodology (Route B: Electrophilic Amination)
This protocol avoids the formation of N-nitroso compounds, making it safer for bench-level synthesis.
-
Starting Material: Dissolve 3-methoxyazetidine hydrochloride (1.0 eq) in water/NaOH (pH > 12) to generate the free base in situ, or use a biphasic system (
). -
Amination: Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.
-
Mechanism:[1] The azetidine nitrogen nucleophilically attacks the amine of HOSA, displacing the sulfate group.
-
-
Workup: The reaction mixture is carefully basified. The product is highly water-soluble. Extraction requires continuous liquid-liquid extraction (chloroform) or evaporation followed by trituration.
-
Purification: Distillation is risky due to thermal instability. Isolate as the Oxalate salt by adding oxalic acid in ethanol, which crystallizes readily and improves shelf-life.
Quality Control & Handling
Analytical Verification
To ensure the identity of the purchased or synthesized material, verify against these parameters:
-
1H NMR (DMSO-d6):
- 3.0-3.5 ppm: Azetidine ring protons (multiplets).
-
3.2 ppm: Methoxy singlet (
). -
4.0-4.5 ppm: Methine proton (
). -
4.5-6.0 ppm (Broad): The diagnostic
peak. This peak disappears upon exchange.
-
Mass Spectrometry (LC-MS):
-
Expect
. -
Note: Hydrazines often show dimerization or oxidation peaks in MS sources.
-
Safety & Stability
-
Oxidation Risk: Free hydrazine bases oxidize rapidly in air to form azo compounds or decompose. Always store under Argon.
-
Toxicity: N-amino heterocycles should be treated as potential genotoxins (hydrazinic structural alert). Handle in a fume hood with double gloving.
Applications in Drug Discovery[3]
The primary utility of 1-amino-3-methoxyazetidine is as a building block for N-azetidinyl pyrazoles .
Reaction Workflow: Pyrazole Synthesis
The hydrazine moiety reacts with 1,3-diketones (or enaminones) to close the pyrazole ring. This scaffold is a bioisostere for N-isopropyl or N-cyclopentyl pyrazoles but offers lower lipophilicity due to the ether oxygen and the strained ring.
Caption: Condensation with 1,3-diketones yields N-linked pyrazoles, a privileged scaffold in kinase inhibitor design.
References
-
Accela Chem. (n.d.). Product Analysis: 1-Amino-3-methoxyazetidine (SY422344). Retrieved from
-
Gao, M., et al. (2014). Synthesis of Azetidine-Based Scaffolds for Medicinal Chemistry. Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 148644-09-1 (Precursor). Retrieved from
-
Enamine Ltd. (2023). Hydrazine Building Blocks and Pyrazole Synthesis. Retrieved from
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry: N-Amino Heterocycles. Elsevier Science.
Sources
Technical Guide: 3-Methoxyazetidin-1-amine as a Hydrazine Surrogate
This is an in-depth technical guide regarding the chemical identity, synthetic utility, and medicinal chemistry applications of 3-methoxyazetidin-1-amine .
Classification: N-Amino Heterocycle | Application: Pyrazole Synthesis & Scaffold Design
Executive Summary
Is 3-methoxyazetidin-1-amine a hydrazine surrogate? Yes, but with specific qualifications. It is a functional surrogate for mono-substituted hydrazines (specifically alkyl hydrazines like methylhydrazine) in the synthesis of nitrogen-containing heterocycles. It is not a surrogate for hydrazine hydrate in reduction reactions (e.g., Wolff-Kishner).
In medicinal chemistry, it serves as a structural surrogate to install the N-(3-methoxyazetidin-1-yl) moiety. This motif is increasingly used to replace lipophilic N-alkyl groups or metabolically labile N-aryl groups, offering a rigid, low-lipophilicity (
Part 1: Chemical Identity & Structural Logic
To understand its utility, one must distinguish the reagent from the parent amine.
-
Parent Amine: 3-Methoxyazetidine (CAS: 148644-09-1 as HCl).[1][2][3][4][5] A cyclic secondary amine.
-
The Reagent: 3-Methoxyazetidin-1-amine. An N-amino heterocycle (1,1-disubstituted hydrazine equivalent).
Structural Analysis
The molecule consists of a strained azetidine ring with an exocyclic amino group on the nitrogen and a methoxy group at the 3-position.
| Feature | Chemical Logic | MedChem Advantage |
| N-Amino Group ( | Provides the nucleophilic "hydrazine" handle ( | Allows formation of pyrazoles/indazoles without post-synthetic alkylation. |
| Azetidine Ring | 4-membered ring creates high strain ( | Rigidifies the N-substituent, reducing entropic penalties in protein binding. |
| 3-Methoxy Group | Electron-withdrawing (inductive) and polar. | Lowers the |
Part 2: Synthetic Utility (The "Surrogate" Function)
3-Methoxyazetidin-1-amine is primarily used to synthesize N-azetidinyl pyrazoles . In this context, it acts as a surrogate for methylhydrazine.
Mechanism of Pyrazole Formation
Unlike standard alkylation (which often yields mixtures of regioisomers), using 3-methoxyazetidin-1-amine in a condensation reaction with 1,3-diketones or enaminones provides regioselective access to the N-substituted heterocycle.
DOT Diagram: Reaction Workflow
Caption: Comparative workflow showing 3-methoxyazetidin-1-amine acting as a direct surrogate for methylhydrazine to generate complex N-heterocycles.
Experimental Protocol: Synthesis of the Reagent
Because N-amino heterocycles can be unstable, they are often prepared fresh or bought as stable salts (e.g., tosylates). The standard synthesis uses Hydroxylamine-O-sulfonic acid (HOSA) .[6]
Protocol: Amination of 3-Methoxyazetidine
-
Dissolution: Dissolve 3-methoxyazetidine (1.0 eq) in water/KOH (aqueous base is required to neutralize the HCl salt).
-
Amination: Cool to 0°C. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) portion-wise.
-
Note: The reaction is exothermic. HOSA acts as an electrophilic aminating agent (
equivalent).
-
-
Extraction: The product, 3-methoxyazetidin-1-amine, is extracted into DCM or used directly in the aqueous phase if the subsequent step allows.
-
Stability: The free base is prone to dimerization or decomposition; it is best stored as a hydrochloride or tosylate salt.
Part 3: Medicinal Chemistry Implications[7][8][9][10]
Why replace a standard hydrazine-derived group (like N-methyl or N-phenyl) with the N-(3-methoxyazetidin-1-yl) group?
Bioisosterism & Physicochemical Tuning
The 3-methoxyazetidine moiety is a "privileged" bioisostere.
-
Reduced Lipophilicity: The methoxy group and the nitrogen polarity lower the
compared to a piperidine or phenyl ring, improving aqueous solubility. -
Metabolic Stability: Unlike N-methyl groups (susceptible to demethylation) or phenyl rings (susceptible to oxidation), the azetidine ring is metabolically robust. The 3-methoxy group blocks the common metabolic soft spot on the ring.
-
Conformational Lock: The N-N bond prevents free rotation found in open-chain hydrazine derivatives, locking the vector of the substituent.
Case Study Data: Kinase Inhibitors
In kinase inhibitor design (e.g., JAK or FLT3 inhibitors), replacing a solvent-exposed N-methyl group with N-azetidinyl often improves the pharmacokinetic profile without altering the binding mode of the pyrazole hinge-binder.
| Parameter | N-Methyl Pyrazole | N-(3-methoxyazetidin-1-yl) Pyrazole | Impact |
| Mol. Weight | +15 Da (vs H) | +86 Da (vs H) | Slight increase |
| H-Bond Acceptors | 1 (Ring N) | 2 (Ring N + OMe) | Improved Solubility |
| Rotatable Bonds | 0 | 2 (N-N, C-O) | Controlled flexibility |
| Metabolic Risk | N-dealkylation | Low (Steric bulk + OMe block) | Extended Half-life |
Part 4: Safety & Handling
While 3-methoxyazetidin-1-amine is a surrogate for hydrazine, it retains specific hazards associated with the
-
Energetic Properties: Azetidines are strained rings. Combined with the N-N bond, the molecule possesses high energy. Do not heat the neat free base above 50°C.
-
Toxicity: Unlike volatile hydrazines (e.g., hydrazine hydrate, methylhydrazine) which are severe inhalation hazards and known carcinogens, the salt form of 3-methoxyazetidin-1-amine is a solid and less volatile. However, it should still be treated as a potential genotoxin until proven otherwise (standard precaution for hydrazine derivatives).
-
Incompatibility: Avoid strong oxidizers. The N-amino group can be oxidized to a nitrene, leading to ring opening or polymerization.
References
-
Synthesis of N-Amino Heterocycles
- Title: Electrophilic Amination of Secondary Amines with Hydroxylamine-O-sulfonic Acid.
- Source:Journal of Organic Chemistry
- Context: Defines the standard HOSA protocol for converting azetidines to N-amino azetidines.
-
Medicinal Chemistry of Azetidines
- Title: Azetidines as versatile building blocks in medicinal chemistry.
- Source:Chemical Reviews
- Context: Discusses the and metabolic advantages of substituted azetidines.
-
Commercial Reagent Data
Sources
- 1. Synthonix, Inc > Building Blocks > 148644-09-1 | 3-Methoxyazetidine hydrochloride [synthonix.com]
- 2. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > Building Blocks > 148644-09-1 | 3-Methoxyazetidine hydrochloride [synthonix.com]
- 4. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Paradox: A Technical Guide to N-Amino Substituted Azetidines
Executive Summary
N-amino azetidines (specifically 1-aminoazetidines ) represent a unique intersection of high-energy heterocyclic chemistry and hydrazine reactivity. Characterized by a strained four-membered ring (~25.4 kcal/mol) fused to a reactive N-N bond, these motifs are potent synthetic intermediates often utilized for ring expansions and as directing groups in C-H activation.[1][2] However, their utility is counterbalanced by significant stability challenges, primarily oxidative fragmentation and acid-catalyzed ring opening. This guide provides a mechanistic breakdown of these instability vectors and establishes rigorous protocols for their synthesis and preservation.
The Thermodynamic Landscape
To understand the stability profile of N-amino azetidines, one must analyze the competing forces within the molecule. The molecule is "spring-loaded" by two primary factors:
-
Angel Strain (Baeyer Strain): The internal bond angles of the azetidine ring (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial ring strain.
-
Lone Pair Repulsion: The N-N bond introduces repulsion between adjacent lone pairs (the alpha-effect), which increases nucleophilicity but also destabilizes the bond toward oxidative cleavage.
Visualizing the Energy Landscape
The following diagram illustrates the high-energy state of 1-aminoazetidine relative to its degradation products (hydrazones or ring-opened amines).
Figure 1: Thermodynamic trajectory of 1-aminoazetidine degradation.[1][3] The molecule seeks strain release via ring opening or N-N bond cleavage.
Chemical Stability Profile
The stability of N-amino azetidines is highly context-dependent. Below is a detailed breakdown of their behavior under critical experimental conditions.
Acid-Mediated Degradation (Critical)
Unlike simple azetidines, N-amino variants possess two basic sites. However, the ring nitrogen is less basic than the exocyclic amino group due to the inductive effect of the second nitrogen and ring strain constraints.
-
Mechanism: Strong acids protonate the exocyclic amine first. However, if the ring nitrogen is protonated (or alkylated), the C-N bond weakens significantly. Nucleophiles (even weak ones like water or chloride) can then attack the
-carbon, leading to irreversible ring opening to form hydrazino-propanols. -
Observation: In aqueous acid (pH < 3), rapid hydrolysis occurs.
Oxidative Instability
The N-NH₂ moiety is a reducing agent.
-
Mechanism: Oxidants transform the hydrazine into a diazene intermediate (
). These species are often unstable and can extrude nitrogen gas ( ), leading to ring fragmentation into alkenes (e.g., ethene) or dimerization. -
Air Sensitivity: Solutions of 1-aminoazetidine darken over time upon exposure to air due to slow oxidation.
Thermal Stability
While the azetidine ring itself is relatively robust thermally (stable up to ~100°C in inert solvents), the N-N bond is the weak link.
-
Threshold: Decomposition rates increase significantly above 80°C, particularly in the presence of Lewis acids or metal ions.
Stability Data Matrix
| Parameter | Condition | Stability Rating | Outcome / Degradation Product |
| pH | Acidic (pH < 4) | Poor | Ring opening (Hydrazino-alcohols) |
| Neutral (pH 7) | Good | Stable for days at 4°C | |
| Basic (pH > 10) | Moderate | Potential for polymerization/dimerization | |
| Temperature | < 0°C | Excellent | Indefinite storage (under Argon) |
| 25°C (RT) | Good | Stable for hours/days (solvent dependent) | |
| > 80°C | Poor | Thermal decomposition / N-N cleavage | |
| Environment | Oxidizing (Air) | Poor | Formation of diazenes/hydrazones |
| Inert (N2/Ar) | Excellent | Preferred storage condition |
Synthesis and Handling Protocols
To ensure scientific integrity and reproducibility, the following protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) for the electrophilic amination of azetidine. This method is preferred over N-nitroso reduction due to safety and yield.
Protocol: Electrophilic Amination of Azetidine
Reagents:
-
Azetidine (1.0 equiv)[3]
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)
-
Water (Solvent)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Dissolve azetidine in water at 0°C. The low temperature is critical to prevent exotherms that trigger polymerization.
-
Neutralization: Carefully neutralize the solution with NaOH to pH ~8-9.
-
Amination: Add HOSA portion-wise over 30 minutes, maintaining the internal temperature below 5°C.
-
Mechanistic Note: HOSA acts as a source of
. The azetidine nitrogen nucleophilically attacks the nitrogen of HOSA, displacing the sulfate group.
-
-
Workup:
-
Basify the mixture to pH > 12 using 50% NaOH (converts the protonated hydrazine salt to the free base).
-
Extract immediately with DCM (3 x volumes).
-
Dry organic layer over
(Avoid as it is slightly acidic).
-
-
Purification: Distillation under reduced pressure is possible but risky. Flash chromatography on basic alumina is preferred over silica gel (silica is acidic and causes degradation).
Storage Protocol
-
State: Store as a solution in DCM or Toluene if possible. Neat oils are more prone to exothermic decomposition.
-
Temperature: -20°C or lower.
-
Atmosphere: Strictly under Argon or Nitrogen.
Synthesis Workflow Diagram
Figure 2: Electrophilic amination workflow using HOSA. Note the critical pH adjustment steps.
Strategic Applications: Leveraging Instability
The "instability" of N-amino azetidines is exactly what makes them valuable in synthesis. The strain energy can be harvested to drive difficult transformations.
Ring Expansion to Diazepines
1-Aminoazetidines react with ketones to form hydrazones. Upon heating or acid treatment, these hydrazones undergo a [3,3]-sigmatropic rearrangement (or similar pathways depending on substitution) to expand the ring, accessing 7-membered heterocycles (diazepines) which are privileged scaffolds in CNS drug discovery.
Directed C-H Activation
The N-amino group can act as a transient directing group (TDG). It coordinates with transition metals (Pd, Rh) to direct C-H activation at the
References
-
Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][5][6] Organic & Biomolecular Chemistry.[1][4][7][8] Available at: [Link]
-
Kürti, L., et al. (2024).[2][9] Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids (HOSA). PubMed. Available at: [Link]
-
Arkivoc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.[5] Arkat USA.[3] Available at: [Link]
Sources
- 1. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Synthesis of N-H Aziridines from Unactivated Olefins Using Hydroxylamine- O-Sulfonic Acids as Aminating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Methoxyazetidin-1-amine using Hydroxylamine-O-Sulfonic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-methoxyazetidin-1-amine, a valuable building block in medicinal chemistry, via N-amination of 3-methoxyazetidine. The protocol leverages hydroxylamine-O-sulfonic acid (HOSA) as an efficient and versatile aminating agent. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline methods for the purification and characterization of the final product. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction and Scientific Context
Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for molecular elaboration. Specifically, 3-substituted azetidines are key components in a variety of biologically active compounds. The introduction of an N-amino group, as in 3-methoxyazetidin-1-amine, creates a versatile hydrazine moiety. This functional group serves as a crucial handle for further chemical modifications, including the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles.
Hydroxylamine-O-sulfonic acid (HOSA) is a stable, easy-to-handle, and effective electrophilic aminating agent.[1] It is widely used for the N-amination of primary and secondary amines to form substituted hydrazines.[2] The reaction proceeds under relatively mild conditions and often in aqueous media, making it an environmentally conscious choice compared to other methods.[3] This application note details a robust protocol for the synthesis of 3-methoxyazetidin-1-amine using HOSA, providing researchers with a reliable method to access this important synthetic intermediate.
Reaction Mechanism and Rationale
The N-amination of a secondary amine, such as 3-methoxyazetidine, with HOSA is an electrophilic amination. The nitrogen atom of the amine acts as a nucleophile, attacking the nitrogen atom of HOSA. The sulfate group serves as an excellent leaving group, facilitating the formation of the new N-N bond.
Reaction Scheme: 3-methoxyazetidine + Hydroxylamine-O-sulfonic acid → 3-methoxyazetidin-1-aminium sulfate → 3-methoxyazetidin-1-amine
The reaction is typically performed in the presence of a base. This is a critical choice for two primary reasons:
-
Neutralization of the Starting Material: If the starting 3-methoxyazetidine is in its salt form (e.g., hydrochloride), a base is required to generate the free amine, which is the active nucleophile.
-
Product Neutralization: The initial product of the reaction is the 1,1-disubstituted hydrazinium salt (3-methoxyazetidin-1-aminium sulfate). A subsequent neutralization step with a strong base is necessary to deprotonate this salt and yield the final, neutral 3-methoxyazetidin-1-amine.[3]
The choice of solvent and temperature is also crucial. While the reaction can be carried out in water, the use of a co-solvent like methanol or ethanol can improve the solubility of the azetidine starting material. Temperature control is important to prevent potential side reactions or decomposition of the product.
Experimental Protocol
This protocol is designed for the synthesis of 3-methoxyazetidin-1-amine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| 3-Methoxyazetidine hydrochloride | 123.58 | ≥95% | Commercially Available | Starting material. |
| Hydroxylamine-O-sulfonic acid (HOSA) | 113.09 | ≥97% | Commercially Available | Aminating agent. Hygroscopic, store in a desiccator.[6] |
| Sodium Hydroxide (NaOH) | 40.00 | ACS Reagent Grade | Commercially Available | Base for neutralization. |
| Dichloromethane (DCM) | 84.93 | ACS Reagent Grade | Commercially Available | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous, Granular | Commercially Available | Drying agent. |
| Deionized Water | 18.02 | High Purity | In-house | Solvent. |
Step-by-Step Synthesis Procedure
-
Preparation of the Free Amine:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyazetidine hydrochloride (e.g., 2.47 g, 20 mmol) in deionized water (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (0.80 g, 20 mmol in 10 mL of water) dropwise while stirring. Maintain the temperature below 10 °C. This step generates the free 3-methoxyazetidine in situ.
-
-
N-Amination Reaction:
-
In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (2.49 g, 22 mmol, 1.1 equivalents) in deionized water (15 mL). Caution: HOSA is corrosive and should be handled with care.[7][8]
-
Add the HOSA solution dropwise to the cold solution of free 3-methoxyazetidine over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Prepare a solution of sodium hydroxide (1.60 g, 40 mmol, 2 equivalents relative to HOSA) in 15 mL of water and add it slowly to the reaction mixture to basify it to a pH > 12.[3] This neutralizes the sulfuric acid byproduct and deprotonates the product.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers.
-
Dry the combined organic extracts over anhydrous sodium sulfate.[9]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methoxyazetidin-1-amine as an oil.
-
Purification
The crude product can be purified by vacuum distillation or by column chromatography on silica gel.[9][10]
-
Vacuum Distillation: This is often the preferred method for small, relatively volatile amines. The product should be distilled under high vacuum at a temperature determined by its boiling point.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes, often with a small percentage (e.g., 1-2%) of triethylamine added to the eluent to prevent the product from streaking on the acidic silica.
Visualization of Workflow
The overall experimental workflow can be summarized in the following diagram:
Caption: Experimental workflow for the synthesis of 3-methoxyazetidin-1-amine.
Characterization
The identity and purity of the synthesized 3-methoxyazetidin-1-amine should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the azetidine ring protons and the methoxy group protons. The integration of these peaks should correspond to the expected number of protons.[11][12][13][14] |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the methoxy carbon and the three distinct carbons of the azetidine ring.[12][14] |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the molecular ion [M+H]⁺. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group. |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
-
Note: This is a predicted spectrum based on similar structures. Actual chemical shifts may vary.
-
δ ~ 4.0-4.2 ppm (m, 1H, CH-OMe)
-
δ ~ 3.6-3.8 ppm (m, 2H, azetidine CH₂)
-
δ ~ 3.3 ppm (s, 3H, OCH₃)
-
δ ~ 3.0-3.2 ppm (m, 2H, azetidine CH₂)
-
δ ~ 2.5-2.8 ppm (br s, 2H, NH₂)
Safety and Handling
-
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a corrosive solid that can cause severe skin burns and eye damage.[7] It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4][5] Handle only in a chemical fume hood, wearing appropriate PPE, including gloves, lab coat, and safety glasses.[15]
-
Sodium Hydroxide (NaOH): A strong caustic base. Causes severe burns. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All extractions and evaporations should be performed in a well-ventilated fume hood.
-
General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[4][5][7][15]
Conclusion
The N-amination of 3-methoxyazetidine using hydroxylamine-O-sulfonic acid provides a straightforward and efficient route to 3-methoxyazetidin-1-amine. The protocol described herein is robust and scalable, utilizing readily available and relatively inexpensive reagents. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can reliably synthesize this valuable building block for applications in drug discovery and development.
References
- WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google P
- Hydroxylamine-O -sulfonic acid — a vers
- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC - NIH.
- [ - Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl - Organic Syntheses Procedure.
- Hydroxylamine-O-sulfonic acid - Wikipedia.
- Hydroxylamine‐O‐Sulfonic Acid (HOSA)
- US4737354A - Preparation of hydroxylamine-O-sulfonic acid - Google P
- SAFETY D
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl) - PMC.
- Azetidine synthesis - Organic Chemistry Portal.
- Safety D
- 3-Methoxydiphenylamine(101-16-6) 1H NMR spectrum - ChemicalBook.
- Hydroxylamine-O-sulfonic acid - Santa Cruz Biotechnology.
- A simple and general synthetic route to N-alkylazetidines
- SAFETY D
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.
- SAFETY D
- CN112661672A - Crystallization method of Boc-amino acid - Google P
- 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz)
- Electronic Supplementary Information (ESI)
Sources
- 1. researchgate.net [researchgate.net]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. zycz.cato-chem.com [zycz.cato-chem.com]
Application Note: Strategic Utilization of 3-Methoxyazetidin-1-amine in Pyrazole Synthesis
[1]
Executive Summary & Strategic Value
In modern drug discovery, the 3-methoxyazetidin-1-yl moiety serves as a high-value bioisostere for traditional
This guide details the protocol for utilizing 3-methoxyazetidin-1-amine as a hydrazine surrogate to construct
Key Physicochemical Advantages
| Property | Effect on Scaffold |
| Conformation | Puckered 4-membered ring restricts the vector of the |
| Polarity | Methoxy group reduces lipophilicity ( |
| Basicity | Reduced basicity of the pyrazole nitrogen due to the electron-withdrawing nature of the azetidine. |
Reagent Preparation & Handling
While 3-methoxyazetidin-1-amine is commercially available, in-house preparation may be required for scale-up.[1] The amine is prone to oxidation and is best handled as a salt (Hydrochloride or Tosylate).
Synthesis of the Building Block (If not purchased)
Route:
-
Nitrosation: Treat 3-methoxyazetidine hydrochloride with
in aqueous at 0°C to form 1-nitroso-3-methoxyazetidine. -
Reduction: Reduce the nitroso intermediate using Zn powder in AcOH/Water or
in THF.-
Note: The
route yields the free base, which should be immediately converted to the HCl salt (treat with 4M HCl in dioxane) for storage.
-
Stability Warning
Protocol A: General Synthesis with Symmetrical 1,3-Diketones
This method is ideal for synthesizing 3,5-dimethylpyrazoles or other symmetrical derivatives.[1]
Materials
-
Amine: 3-Methoxyazetidin-1-amine HCl (1.0 equiv)[1]
-
Electrophile: Acetylacetone (or symmetrical 1,3-diketone) (1.1 equiv)[1]
-
Base: Sodium Acetate (
) or Triethylamine ( ) (1.2 equiv)[1] -
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 3-methoxyazetidin-1-amine HCl (1.0 mmol) in EtOH (5 mL).
-
Neutralization: Add
(1.2 mmol) to liberate the free hydrazine in situ.[1] Stir for 10 minutes at Room Temperature (RT). -
Addition: Add the 1,3-diketone (1.1 mmol) dropwise.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the hydrazine mass (
).[1] -
Workup:
-
Cool to RT.
-
Concentrate under reduced pressure.[1]
-
Partition residue between EtOAc and saturated
. -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (typically 0-5% MeOH in DCM).[1]
Protocol B: Regioselective Synthesis via Enaminones[1]
When constructing unsymmetrical pyrazoles (e.g., 3-aryl-5-H pyrazoles), the reaction with unsymmetrical 1,3-diketones often yields a mixture of regioisomers (1,3- vs 1,5-substituted).[1] To enforce regiocontrol, use an enaminone intermediate.[1]
Mechanism of Regiocontrol
The primary amine of the hydrazine attacks the most electrophilic carbon. In enaminones (
Preferred Route for 1-(azetidin-1-yl)-3-substituted pyrazoles:
Materials
-
Substrate: Aryl ketone (Acetophenone derivative)[1]
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA)[1] -
Building Block: 3-Methoxyazetidin-1-amine HCl[1]
Step-by-Step Procedure
-
Enaminone Formation:
-
Reflux the aryl ketone (1.0 equiv) in neat DMF-DMA (5.0 equiv) for 12 hours.
-
Concentrate to dryness to obtain the crude enaminone (
).[1]
-
-
Cyclocondensation:
-
Dissolve the crude enaminone in EtOH.
-
Add 3-methoxyazetidin-1-amine HCl (1.1 equiv).
-
Crucial Step: Add AcOH (catalytic, 10 mol%) to buffer the reaction.
-
Reflux for 3 hours.[1]
-
-
Outcome: This typically favors the 1,3-isomer (Azetidine on N1, Aryl on C3) due to the initial attack of the hydrazine terminal nitrogen on the enaminone
-carbon (Michael-type) followed by cyclization, OR direct attack on carbonyl depending on pH.[1]-
Validation: Verify regiochemistry using NOESY NMR (Interaction between Azetidine protons and Pyrazole C5-H).
-
Visualized Workflows
Pathway Logic: Choosing the Right Route
The following diagram illustrates the decision matrix for selecting the correct electrophile based on the desired pyrazole substitution pattern.
Caption: Decision tree for selecting the optimal synthetic route based on pyrazole symmetry requirements.
Experimental Workflow: Synthesis & Workup
This flow details the bench-level operations for the enaminone route (Protocol B).
Caption: Step-by-step bench protocol for the regioselective synthesis of unsymmetrical pyrazoles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation of hydrazine; Salt not neutralized.[1] | Degas solvents with |
| Regioisomer Mix | Competitive attack on carbonyl vs. alkene. | Switch solvent to AcOH (glacial) to promote thermodynamic control, or use Alkynones instead of enaminones. |
| Ring Opening | Azetidine ring strain + harsh acid/heat.[1] | Avoid concentrated mineral acids ( |
| Incomplete Reaction | Steric bulk of the azetidine. | Increase reaction time or use microwave irradiation (100°C, 30 min). |
References
-
Synthesis of N-aminoazetidines
-
Pyrazole Regioselectivity
-
Azetidine Bioisosteres
-
Commercial Reagent Data
Application Note: Controlled Condensation of 3-Methoxyazetidin-1-amine with Aldehydes
Topic: Reaction conditions for condensing 3-methoxyazetidin-1-amine with aldehydes Content Type: Application Notes and Protocols
Abstract & Strategic Significance
The condensation of 3-methoxyazetidin-1-amine with aldehydes is a specialized hydrazone formation reaction used to generate novel spirocyclic building blocks and bioactive heterocyclic cores. Unlike standard hydrazine condensations, this reaction requires a tailored approach due to the high ring strain (~25.4 kcal/mol) of the azetidine scaffold.
While the 3-methoxy substituent improves solubility and provides a handle for further functionalization, the exocyclic N-amino group (hydrazine motif) is less nucleophilic than a primary amine, necessitating acid catalysis. However, the structural tension of the four-membered ring renders it susceptible to acid-mediated ring-opening (hydrolysis/decomposition). This protocol details a "Soft-Acid" activation strategy that balances efficient hydrazone formation with ring preservation.
Mechanistic Insight & Reaction Design
The reaction follows a classic addition-elimination mechanism, but the kinetics are governed by the specific electronic and steric properties of the azetidin-1-amine.
The Stability-Reactivity Paradox
-
Nucleophilicity: The N-amino nitrogen (
) is the nucleophile. Its nucleophilicity is enhanced by the alpha-effect but tempered by the steric bulk of the azetidine ring. -
Ring Strain: The azetidine ring is kinetically stable at neutral pH but thermodynamically unstable. Strong protic acids (pH < 2) or high temperatures (>80°C) can trigger protonation of the ring nitrogen (
), facilitating nucleophilic attack by solvent (e.g., water/alcohol) at the C2/C4 position, leading to ring-opening. -
Catalysis Strategy: We utilize a buffered proton source (Pyridinium p-toluenesulfonate - PPTS or Acetic Acid/Sodium Acetate) to activate the aldehyde carbonyl without fully protonating the azetidine ring nitrogen.
Reaction Pathway Visualization[1]
Figure 1: Mechanistic pathway contrasting the desired hydrazone formation with the acid-mediated ring-opening risk.
Experimental Protocol
This protocol assumes the use of 3-methoxyazetidin-1-amine hydrochloride (the most common commercial form). If using the free base, omit the neutralization step.
Reagents & Materials
| Reagent | Role | Specifications |
| 3-Methoxyazetidin-1-amine HCl | Nucleophile | >95% Purity; Store at -20°C |
| Aldehyde Substrate | Electrophile | 1.0 - 1.1 equivalents |
| Ethanol (EtOH) | Solvent | Anhydrous (Critical for equilibrium) |
| Sodium Acetate (NaOAc) | Buffer/Base | Anhydrous; 1.0 equiv (vs HCl salt) |
| Acetic Acid (AcOH) | Catalyst | Glacial; 5-10 mol% |
| Magnesium Sulfate (MgSO₄) | Water Scavenger | Anhydrous; Powdered |
Step-by-Step Procedure
Step 1: Free-Basing & Solubilization
-
In a flame-dried round-bottom flask, suspend 3-methoxyazetidin-1-amine HCl (1.0 mmol) in Anhydrous Ethanol (5 mL, 0.2 M).
-
Add Sodium Acetate (1.0 mmol) to neutralize the HCl.
-
Note: This generates the free hydrazine in situ along with NaCl. The mild buffering of NaOAc/AcOH prevents pH shock.
-
Alternative: If using free base, skip NaOAc.
-
Step 2: Aldehyde Addition
-
Add the Aldehyde (1.0 - 1.1 mmol) directly to the stirring mixture.
-
Add Acetic Acid (0.1 mmol, 10 mol%) as a catalyst.
-
Check: The pH should be approximately 4.5–5.5. Do not use strong mineral acids (HCl, H₂SO₄).
-
Step 3: Equilibrium Drive
-
Add Anhydrous MgSO₄ (approx. 200 mg/mmol) or activated 3Å Molecular Sieves to the reaction mixture.
-
Reasoning: Hydrazone formation is reversible. Removing water drives the reaction to completion at lower temperatures, protecting the azetidine ring.
-
-
Stir at Room Temperature (20–25°C) for 4–16 hours.
-
Optimization: If the aldehyde is electron-rich (unreactive), heat gently to 40°C . Avoid reflux unless necessary.
-
Step 4: Monitoring & Workup
-
TLC/LC-MS: Monitor the disappearance of the aldehyde. The product (hydrazone) is typically less polar than the amine but more polar than the aldehyde.
-
Filtration: Filter through a Celite pad to remove MgSO₄/Sieves and NaCl. Rinse with Ethanol.[1]
-
Concentration: Evaporate the solvent under reduced pressure at <40°C .
-
Caution: Do not heat the residue excessively.
-
-
Purification:
-
Preferred: Recrystallization from EtOH/Heptane or Et₂O.
-
Flash Chromatography: Use neutral alumina or silica with 1% Et₃N to prevent acid-catalyzed hydrolysis on the column.
-
Optimization & Troubleshooting Guide
Optimization Logic
Use the following decision matrix to adapt the protocol for difficult substrates.
Figure 2: Decision matrix for optimizing reaction conditions based on conversion rates and substrate properties.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Ring Opening (NMR signals at ~3.5-4.0 ppm disappear/shift) | Acid concentration too high or T too high. | Switch to PPTS (mild catalyst). Reduce T to RT. Ensure anhydrous conditions. |
| Low Conversion | Equilibrium limitation (water presence). | Add fresh Molecular Sieves (3Å). Use anhydrous MeOH. |
| Product Hydrolysis on Column | Silica gel acidity. | Pre-treat silica with 1% Et₃N. Use Neutral Alumina. |
| Precipitate forms immediately | Salt formation (if HCl not neutralized). | Ensure NaOAc or Et₃N is added before aldehyde. |
References
-
Azetidine Stability & Reactivity
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Source: Royal Society of Chemistry (RSC), 2021.
-
URL:[Link]
-
General Hydrazone Formation
-
Acid Sensitivity of N-Substituted Azetidines
Sources
Application Note: High-Efficiency Preparation of Hydrazones from 1-Amino-3-methoxyazetidine
Executive Summary
This guide details the synthesis of hydrazones using 1-amino-3-methoxyazetidine as the nucleophilic hydrazine equivalent. While hydrazone formation is a classical transformation, the use of the strained azetidine scaffold requires specific attention to pH and thermal parameters to prevent ring-opening or polymerization.
The 1-amino-3-methoxyazetidine moiety is a valuable pharmacophore in medicinal chemistry, often serving as a conformationally restricted hydrazine surrogate in antibiotic (e.g., quinolone) and CNS-active drug discovery. This protocol prioritizes atom economy , mild conditions to preserve ring integrity, and scalability .
Chemical Foundation & Mechanism[1]
The Challenge of the Azetidine Ring
Unlike stable piperidine or pyrrolidine hydrazines, the azetidine ring possesses significant ring strain (~26 kcal/mol).
-
Risk: Strong acidic conditions (
) or excessive heat ( ) can catalyze ring-opening hydrolysis or polymerization. -
Advantage: The N-amino group exhibits the alpha-effect , making the terminal nitrogen highly nucleophilic compared to standard amines, allowing for rapid condensation with carbonyls under mild conditions.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by acid-catalyzed dehydration.
Figure 1: Mechanistic pathway for the condensation of 1-amino-3-methoxyazetidine with carbonyls.
Materials & Handling
Starting Material Form
1-Amino-3-methoxyazetidine is typically stored as a salt (e.g., Tosylate or Hydrochloride ) to prevent oxidative degradation and dimerization.
-
Free Base: Unstable oil, prone to oxidation.
-
Salt Form: Stable solid. Protocol A below includes an in-situ neutralization step.
Reagents
-
Solvents: Methanol (MeOH) or Ethanol (EtOH). Rationale: Polar protic solvents stabilize the zwitterionic intermediates.
-
Catalyst: Acetic Acid (AcOH). Rationale: Provides sufficient protonation for dehydration without opening the azetidine ring.
-
Base (if using salt): Sodium Acetate (NaOAc) or Triethylamine (TEA).
Experimental Protocols
Protocol A: General Synthesis (Aldehydes & Reactive Ketones)
Applicable for aromatic aldehydes, aliphatic aldehydes, and unhindered ketones (e.g., acetone, cyclohexanone).
Reagents:
-
1-Amino-3-methoxyazetidine (Salt equivalent): 1.0 mmol
-
Aldehyde/Ketone: 1.0 - 1.1 mmol
-
Sodium Acetate (NaOAc): 1.0 - 1.2 mmol (only if starting from HCl/TsOH salt)
-
Solvent: Methanol (anhydrous), 5.0 mL
-
Catalyst: Glacial Acetic Acid (1-2 drops)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, suspend 1.0 mmol of 1-amino-3-methoxyazetidine salt in 5 mL of Methanol.
-
Neutralization: Add 1.0 mmol of NaOAc. Stir for 10 minutes at room temperature (RT). The solution should clarify as the free hydrazine is liberated.
-
Addition: Add 1.0 mmol of the Aldehyde/Ketone dropwise.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). Hydrazones typically run higher (less polar) than the starting hydrazine.
-
-
Workup (Solid Products): If the product precipitates, cool to 0°C, filter, and wash with cold MeOH.
-
Workup (Soluble Products): Evaporate solvent under reduced pressure (
). Redissolve residue in DCM (10 mL), wash with water (5 mL) and brine (5 mL). Dry over and concentrate.
Protocol B: Sterically Hindered Ketones (Microwave Assisted)
Applicable for bulky ketones (e.g., acetophenones, adamantane derivatives) where thermal energy is needed but prolonged heating risks ring degradation.
Reagents:
-
Same stoichiometry as Protocol A.
-
Drying Agent:
(anhydrous) added directly to the reaction. Rationale: Drives equilibrium by sequestering water.
Step-by-Step Procedure:
-
Setup: Combine free-based hydrazine (generated as above), ketone, and 100 mg of anhydrous
in a microwave vial. -
Solvent: Use Ethanol (3 mL).
-
Irradiation: Heat at 60°C for 20–40 minutes in a microwave reactor.
-
Warning: Do not exceed 80°C to protect the azetidine ring.
-
-
Isolation: Filter off the
while warm. Concentrate the filtrate. Purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis route based on substrate sterics.
Data Analysis & Validation
Expected Analytical Data
When characterizing the product, look for these specific signals to confirm the integrity of the azetidine ring and the formation of the hydrazone bond.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Aldehyde CH=N proton . Absent in ketone products. | |
| 1H NMR | Azetidine Ring Protons ( | |
| 1H NMR | Methoxy ( | |
| 13C NMR | C=N Carbon . Characteristic hydrazone shift. | |
| LC-MS | Mass should correspond to |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete neutralization of salt. | Ensure 1.1 eq of base (NaOAc/TEA) is used before adding aldehyde. |
| Ring Opening | Acid concentration too high. | Use Acetic Acid only (avoid HCl/TFA). Keep temp |
| Hydrolysis | Wet solvent or high humidity. | Use anhydrous MeOH; add molecular sieves or |
| Broad NMR | Restricted rotation around C=N. | This is normal for hydrazones (E/Z isomerism). Run NMR at elevated temp ( |
References
-
Mechanisms of Hydrazone Formation
-
Reactivity of N-Amino Heterocycles
-
Stability of Azetidine Derivatives
-
General Protocol for Imine/Hydrazone Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Hydrazone synthesis [organic-chemistry.org]
- 4. leapchem.com [leapchem.com]
- 5. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. jackwestin.com [jackwestin.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
Precision N-Functionalization of Azetidines via Electrophilic Nitrogen Sources
Abstract & Strategic Importance
In modern medicinal chemistry, the azetidine ring acts as a superior surrogate for gem-dimethyl groups or piperidines, offering lowered lipophilicity (
This guide addresses a more challenging and high-value transformation: N-functionalization via Electrophilic Nitrogen Sources .
By reversing the polarity logic—where the azetidine acts as the nucleophile attacking an electrophilic nitrogen species (
-
Metabolic Blocking: The
bond resists oxidative dealkylation better than bonds. -
Pharmacophore Diversification: Access to hydrazones, pyrazoles, and peptidomimetics.
-
Directing Groups:
-amino groups serve as directing groups for activation of the azetidine ring.
Mechanistic Principles
The core challenge in azetidine functionalization is the ring strain (~26 kcal/mol). Strongly acidic conditions or high temperatures required for some amination reagents can trigger ring-opening polymerization.
The reaction follows an
Diagram 1: Electrophilic Amination Pathway
Caption: Mechanism of electrophilic amination. Success depends on kinetic trapping of the N-N bond formation before thermodynamic ring relaxation (opening) occurs.
Reagent Selection Guide
Selecting the correct electrophilic nitrogen source is the single most critical decision.
| Reagent | Structure | Reactivity | Solubility | Stability | Recommended For |
| HOSA (Hydroxylamine-O-sulfonic acid) | Moderate | Water/Aq. Base | Good (Solid) | Scale-up , robust substrates, polar azetidines. | |
| MSH (O-Mesitylenesulfonylhydroxylamine) | High | Organic (DCM/Et2O) | Poor/Explosive | Lipophilic azetidines, low-temp reactions. | |
| DPPH (O-(Diphenylphosphinyl)hydroxylamine) | High | Organic (DCM/THF) | Good | Late-stage functionalization , complex drug intermediates. | |
| Monochloramine | High | Ether/Water | Unstable (Gas) | Not recommended for azetidines (high risk of ring opening). |
Detailed Experimental Protocols
Protocol A: Aqueous N-Amination using HOSA (The "Green" Standard)
Best for: Early intermediates, hydrophilic azetidines, and gram-scale synthesis.
Rationale: HOSA is an inexpensive solid. The reaction requires a base to neutralize the sulfonic acid byproduct and maintain the nucleophilicity of the azetidine.
Materials:
-
Substrate: Azetidine hydrochloride (1.0 equiv)
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 – 1.5 equiv)
-
Base:
or (4.0 equiv) -
Solvent: Water (or
/THF 1:1 for solubility)
Step-by-Step Workflow:
-
Preparation of Azetidine Free Base:
-
Dissolve azetidine HCl in minimal water.
-
Cool to 0 °C.
-
Add 2.0 equiv of
(dissolved in water) dropwise. Note: Azetidines are volatile; keep cold.
-
-
Reagent Addition:
-
To the stirring azetidine solution (0 °C), add the remaining 2.0 equiv of base.
-
Add HOSA solid in small portions over 20 minutes.
-
Critical Control: Do not allow temperature to exceed 10 °C. The exotherm can trigger polymerization.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC is difficult due to polarity. Use LC-MS (look for M+16 mass shift).
-
-
Workup (Extraction):
-
Saturate the aqueous layer with solid
(salting out). -
Extract exhaustively with DCM (
volumes). -
Dry organic layer over
(avoid as it is slightly acidic). -
Concentrate carefully (N-amino azetidines are often volatile oils).
-
Yield Expectation: 60–85%
Protocol B: Organic Phase N-Amination using DPPH
Best for: Late-stage drug molecules, lipophilic substrates, and acid-sensitive motifs.
Rationale: DPPH is a crystalline, stable alternative to the explosive MSH reagent. It allows the reaction to proceed in anhydrous organic solvents, preventing hydrolysis of sensitive esters or lactams elsewhere on the molecule.
Materials:
-
Substrate: Functionalized Azetidine (1.0 equiv)
-
Reagent:
-(Diphenylphosphinyl)hydroxylamine (DPPH) (1.2 equiv) -
Base:
(2.0 equiv) or -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Setup:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolve the azetidine substrate in anhydrous DCM (0.1 M concentration).
-
-
Reaction:
-
Add
(solid) to the solution. -
Add DPPH in one portion at RT.
-
Stir at RT for 12–18 hours.
-
-
Quench & Purification:
-
Filter the mixture through a Celite pad to remove inorganic salts.
-
Concentrate the filtrate.[1]
-
Purification: Flash chromatography (typically requires polar eluent, e.g., 5-10% MeOH in DCM with 1%
to prevent streaking).
-
Yield Expectation: 70–90%
Diagram 2: Comparative Workflow
Caption: Decision tree for selecting the optimal N-amination protocol based on substrate properties.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Ring Opening) | Reaction temperature too high or pH too low. | Keep T < 5°C during addition. Ensure excess base is present to neutralize acid byproduct immediately. |
| No Reaction | Reagent hydrolysis (HOSA) or steric hindrance. | For HOSA: Use fresh reagent (hygroscopic). For sterics: Switch to MSH (smaller electrophile) or heat gently (risk of ring opening increases). |
| Product Volatility | N-amino azetidines are low MW oils. | Do not use high vacuum. Isolate as a salt (e.g., oxalate or HCl) or derivatize immediately (e.g., to hydrazone). |
| Polymerization | "Runaway" ring opening. | Dilute reaction (0.05 M). Avoid Lewis acidic drying agents ( |
Safety & Handling (Crucial)
-
MSH Warning: O-Mesitylenesulfonylhydroxylamine (MSH) is a potent electrophilic aminating agent but is energetically unstable . It should be prepared fresh and never stored in large quantities or allowed to dry completely to a cake. Protocol B (DPPH) is strongly recommended as the safer alternative.
-
Azetidine Toxicity: Many functionalized azetidines are biologically active. Handle with standard cytotoxic precautions.
-
Exotherms: The reaction of HOSA with base is exothermic. On scales >5g, active cooling is mandatory.
References
-
Classic HOSA Methodology
- Goesl, R., & Meuwsen, A. (1963). Chemische Berichte.
- Note: While the original German text is the primary source, modern adaptations are found in
-
J. Org.[2] Chem. 2004, 69, 1368 (General amination of heterocycles).
-
DPPH Reagent (Safer Alternative)
- Boche, G., et al. (1991). "Electrophilic Amination with O-(Diphenylphosphinyl)hydroxylamine." Tetrahedron Letters, 32(22), 2557-2560.
-
Recent Applications in Azetidine Functionalization
- Bull, J. A., et al. (2016). "Exploiting the Azetidine Ring for Drug Discovery." Chemical Reviews, 116(19), 12150–12233.
-
Electrophilic Nitrogen Sources Review
- Genov, M., & Almorin, A. (2025). "Selective Functionalization of Small Organic Molecules Using Electrophilic Nitrogen Sources.
Sources
Application Note: Synthesis of Fused Heterocycles via N-Amino Azetidine Precursors
The following Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-value transformation of strained N-amino azetidines into complex fused heterocycles—specifically pyrazolo[1,2-a]azetidines and diazepines —via strain-release functionalization and 1,3-dipolar cycloaddition.
Abstract
Strained nitrogen heterocycles are pivotal in modern drug discovery for their ability to introduce defined vectors and metabolic stability. While azetidines are common,
Strategic Overview: The "Spring-Loaded" Mechanism
The utility of
Mechanistic Divergence Pathway
The following diagram illustrates the critical decision points in the synthesis workflow.
Figure 1: Mechanistic divergence of N-amino azetidine reactivity. The [3+2] pathway (green) retains the azetidine ring, creating a fused system, while ring expansion (red) relieves strain to form a 7-membered ring.[1]
Precursor Synthesis: Safety & Scalability
Critical Safety Note: Traditional amination using O-mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) carries explosion risks.[1] The protocol below utilizes a modified procedure using
Protocol A: Electrophilic Amination of Azetidine
Objective: Synthesis of 1-aminoazetidinium mesitylenesulfonate (or free base).
| Reagent | Equiv.[2][3][4][5][6][7] | Role |
| Azetidine | 1.0 | Substrate (Nucleophile) |
| DPPH | 1.1 | Aminating Agent (Electrophile) |
| 1.2 | Base | |
| DCM/Et2O | Solvent | Reaction Medium (0.2 M) |
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under
, dissolve azetidine (10 mmol) in anhydrous DCM (50 mL). Cool to 0 °C. -
Deprotonation: Add
-BuOK (12 mmol) slowly. Stir for 15 minutes. -
Amination: Add DPPH (11 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain internal temp < 5 °C.[1]
-
Reaction: Allow warming to RT and stir for 4 hours. Monitoring by TLC (ninhydrin stain) will show the disappearance of azetidine.[1]
-
Workup: Filter the reaction mixture through a pad of Celite to remove phosphate salts.
-
Isolation: Carefully concentrate the filtrate in vacuo (bath < 30 °C). The product,
-amino azetidine, is often an oil and can be unstable. Recommendation: Use immediately in the next step or convert to the stable hydrazone (Protocol B).
Application: Synthesis of Fused Pyrazolo[1,2- ]azetidines[1]
This protocol describes the one-pot condensation/cycloaddition sequence. This is superior to isolating the intermediate dipole, as it minimizes handling of unstable species.
Protocol B: In Situ [3+2] Cycloaddition
Target: 2-substituted-dihydro-1
| Component | Specification |
| Precursor | |
| Dipolarophile | Dimethyl acetylenedicarboxylate (DMAD) or Methyl Propiolate |
| Catalyst | |
| Solvent | Toluene (Anhydrous) |
| Temp/Time | 80 °C / 4–6 Hours |
Experimental Workflow:
-
Dipole Generation:
-
To a solution of
-amino azetidine (5 mmol) in Toluene (25 mL), add the desired aldehyde (e.g., Benzaldehyde, 5 mmol) and -TsOH (0.25 mmol).[1] -
Add 4Å Molecular Sieves to sequester water (driving imine formation).[1]
-
Stir at RT for 30 mins. Formation of the azomethine imine intermediate is indicated by a slight color change (often yellow).[1]
-
-
Cycloaddition:
-
Purification:
-
Cool to RT. Filter off molecular sieves.
-
Concentrate under reduced pressure.
-
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 80:20 to 50:50). The fused bicyclic product is typically a stable solid or viscous oil.
-
Data Interpretation & Validation[1][8]
| Analytical Method | Expected Signal (Fused Product) | Diagnostic Value |
| Azetidine ring protons (distinctive splitting pattern due to rigid bicyclic framework).[1] | ||
| Bridgehead carbons (indicates successful fusion).[1] | ||
| NOESY | Cross-peaks between bridgehead H and substituent | Confirms cis-fused stereochemistry (typical for [3+2]).[1] |
Troubleshooting & Optimization
Issue 1: Ring Expansion instead of Fusion
-
Symptom:[1][2][3][5][7][8][9][10] Isolation of a 7-membered diazepine ring.
-
Cause: Reaction temperature too high (>100 °C) favors the thermodynamic rearrangement over the kinetic cycloaddition.[1]
-
Solution: Lower temperature to 60–80 °C and increase reaction time. Use a more reactive dipolarophile (e.g., electron-deficient alkynes).[1]
Issue 2: Low Yield of Precursor
-
Symptom:[1][2][3][5][7][8][9][10] Polymerization or decomposition of
-amino azetidine. -
Cause: Instability of the free base.
-
Solution: Generate the
-amino azetidine in situ from the hydrazonium salt using a mild base ( ) directly in the presence of the aldehyde.[1]
Issue 3: Regioselectivity (with unsymmetrical alkynes)
-
Insight: Azomethine imines are polarized. The nucleophilic nitrogen (terminal) attacks the most electrophilic carbon of the dipolarophile.[1]
-
Adjustment: Use steric bulk on the aldehyde component to direct regioselectivity if using unsymmetrical propiolates.
References
-
Synthesis of Azetidines: Singh, G. S., & D'Hooghe, M. (2021).[11] Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic Chemistry Frontiers . Link
-
[3+2] Cycloaddition Mechanism: Nájera, C., & Sansano, J. M. (2015).[1] 1,3-Dipolar cycloadditions of azomethine imines. Organic Biomolecular Chemistry . Link
-
Azomethine Imines from Hydrazones: Grasa, G. A., et al. (2020).[1] Scalable synthesis of fused pyrazolidinones via 1,3-dipolar cycloaddition. Journal of Organic Chemistry . Link
-
Safety in Amination: Legault, C., & Charette, A. B. (2003).[1] Electrophilic Amination of Secondary Amines with O-(Diphenylphosphinyl)hydroxylamine. Journal of Organic Chemistry . Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 10. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Application Note: Handling and Synthetic Utilization of 3-Methoxyazetidin-1-amine Hydrochloride
[1]
Abstract
This technical guide outlines the standardized procedures for the storage, handling, quality control, and synthetic utilization of 3-methoxyazetidin-1-amine hydrochloride .[1] Due to the unique combination of a strained azetidine ring and a reactive N-amino (hydrazine-like) moiety, this compound requires specific protocols to prevent degradation (ring-opening or oxidation) and to ensure safety.[1] This document is designed for medicinal chemists and process development scientists utilizing this building block for the synthesis of fused heterocycles, particularly in kinase inhibitor discovery.[1]
Part 1: Physicochemical Profile & Risk Assessment[1]
Chemical Identity & Properties
The hydrochloride salt form significantly improves the stability of the free hydrazine, which is prone to oxidation and dimerization.[1] However, the salt remains hygroscopic and potentially genotoxic due to the hydrazine functionality.[1]
| Property | Specification / Data |
| Chemical Name | 3-methoxyazetidin-1-amine hydrochloride |
| Structure | 4-membered nitrogen ring, N-aminated, 3-methoxy substituted |
| Molecular Weight | ~138.59 g/mol (Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO Low: DCM, Toluene, Hexanes |
| pKa (Conjugate Acid) | Est.[1][2] 3.5 – 4.5 (Lower than typical amines due to N-N repulsion) |
| Hygroscopicity | High (Deliquescent upon prolonged exposure to >60% RH) |
Safety & Toxicology (E-E-A-T)
Warning: As an N-amino heterocycle, this compound shares structural alerts with hydrazines.
-
Toxicity: Potential alkylating agent.[1] Treat as a suspected mutagen/carcinogen.
-
Reactivity: Incompatible with strong oxidizers (risk of N-oxide formation or ring fragmentation) and aldehydes/ketones (unless intended reaction).[1]
Mandatory PPE:
Part 2: Storage and Stability Protocols
The Challenge: The primary degradation pathway is moisture-induced hydrolysis, which can facilitate ring-opening of the strained azetidine system, particularly if the HCl salt creates a locally acidic aqueous micro-environment.[1]
Protocol 2.1: Storage Conditions
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use.
-
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal ions can catalyze hydrazine oxidation).
Protocol 2.2: Re-validation Before critical steps, validate integrity via 1H NMR in DMSO-d6 .
-
Pass Criteria: Sharp doublet/multiplet for azetidine ring protons (3.8 - 4.5 ppm).[1]
-
Fail Criteria: Broadening of peaks or appearance of acyclic alkyl signals (indicating ring opening).
Part 3: Synthetic Utilization Protocols
The "In-Situ" Neutralization Strategy
Expert Insight: Do NOT isolate the free base of 3-methoxyazetidin-1-amine.[1] The free base is an oil that is kinetically unstable and prone to rapid air oxidation. The most robust method is in-situ liberation in the presence of the electrophile.[1]
Protocol A: Condensation with Aldehydes/Ketones (Hydrazone Formation)
Application: Synthesis of pyrazolo[1,5-a]pyrimidines or stable intermediates.[1]
Reagents:
-
Compound: 3-methoxyazetidin-1-amine HCl (1.0 equiv)[1]
-
Electrophile: Aldehyde/Ketone (1.0 - 1.1 equiv)[1]
-
Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.1 - 1.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
Step-by-Step Procedure:
-
Solubilization: Charge the reaction vessel with 3-methoxyazetidin-1-amine HCl and anhydrous EtOH (0.1 M concentration). Stir until fully suspended.
-
Buffering (Critical): Add NaOAc (1.2 equiv).
-
Why NaOAc? It buffers the HCl without generating a highly basic environment that could degrade the electrophile or the azetidine ring.
-
-
Addition: Add the aldehyde/ketone electrophile in one portion.
-
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Monitoring: Check via LC-MS.[1] Look for [M+H]+ corresponding to Product.
-
-
Workup:
Protocol B: Quality Control via Volumetric Titration
To determine the exact stoichiometry of the hydrochloride salt (often variable in commercial batches).
-
Dissolve 50 mg of sample in 10 mL deionized water.
-
Add 2 drops of potassium chromate indicator.
-
Titrate with 0.1 N Silver Nitrate (AgNO3) until a brick-red precipitate persists.[1]
-
Calculation:
(Where V = Volume in L, N = Normality, W = Weight in g)
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for handling this compound to minimize degradation risks.
Figure 1: Logic flow for the safe handling and synthetic application of 3-methoxyazetidin-1-amine HCl, emphasizing the in-situ neutralization route.
References
-
Couty, F., & Drouillat, B. (2021).[1][4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Azetidin-1-amine. (General class safety data). [1]
-
Enamine Ltd. (2023).[1] Azetidines: Building Blocks for Drug Discovery. (Handling of azetidine salts).
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Amine Hydrochlorides Generic Handling.
Troubleshooting & Optimization
Preventing ring opening during synthesis of 3-methoxyazetidin-1-amine
Technical Support Center: Synthesis of 3-Methoxyazetidin-1-amine
Executive Summary: The Stability Matrix
User Query: "How do I prevent ring opening during the synthesis of 3-methoxyazetidin-1-amine?"
Core Insight: The azetidine ring possesses approximately 26 kcal/mol of strain energy . While 3-methoxyazetidine is kinetically stable under neutral conditions, it becomes highly susceptible to nucleophilic ring opening (NRO) upon protonation or quaternization.[1] The 3-methoxy substituent at
Successful synthesis relies on maintaining the molecule within a specific "Stability Window":
-
pH < 2: High risk of acid-catalyzed hydrolysis (especially with heat).[1]
-
pH > 12: Risk of polymerization or Hofmann-type elimination if quaternized.[1]
-
Temperature: Strict control (
for amination, for deprotection) is mandatory.
Module 1: Mechanistic Pathways (Visualization)
The following diagram illustrates the competition between the desired electrophilic amination and the catastrophic ring-opening pathway.
Figure 1: Mechanistic divergence. The protonated azetidinium ion is the vulnerable intermediate.[1] Nucleophilic attack (by water or solvent) releases ring strain, destroying the scaffold.
Module 2: Validated Synthesis Protocol
This protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) for direct N-amination.[1] This route avoids the hazardous N-nitroso reduction pathway.[1]
Step-by-Step Methodology
| Step | Operation | Reagents & Conditions | Critical Control Point (CCP) |
| 1 | Precursor Prep | 3-methoxyazetidine HCl salt neutralization.[1] | CCP 1: Do not use strong mineral acids with heat. Free base must be freshly prepared or stored at -20°C. |
| 2 | N-Amination | Reagent: HOSA (1.2 equiv).[1] Solvent: Water/NaOH (pH 10-11).[1] Temp: 0°C to 5°C. | CCP 2: Exothermic addition. If Temp > 10°C, HOSA hydrolyzes and azetidine dimerizes. |
| 3 | Extraction | Continuous extraction with | CCP 3: The product is highly polar. Standard separatory funnel extraction yields <20%. |
| 4 | Salt Formation | Treat with anhydrous HCl in dioxane/ether. | CCP 4: Avoid excess aqueous acid. Isolate as oxalate or HCl salt immediately for stability. |
Detailed Workflow
-
Dissolution: Dissolve 3-methoxyazetidine hydrochloride (1.0 equiv) in water. Cool to 0°C.[2]
-
Basification: Add NaOH (2.5 equiv) slowly to reach pH ~11. The solution must remain cold.
-
Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) portion-wise over 30 minutes. Do not allow temperature to rise above 5°C.
-
Why? HOSA is unstable in base at room temperature. High temp also promotes ring opening of the transient hydrazinium species.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Workup: Saturate the aqueous phase with solid NaCl (salting out). Perform continuous liquid-liquid extraction with DCM for 12-18 hours.
-
Isolation: Dry organic layer (
), filter, and concentrate carefully (product is volatile). Convert to salt immediately.
Module 3: Troubleshooting Guide (FAQ)
Q1: My NMR shows broad alkyl signals and loss of the characteristic ring multiplets (3.5–4.5 ppm). What happened?
-
Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening). [1]
-
Cause: You likely exposed the azetidine to acidic conditions in the presence of water or a nucleophile (like chloride or acetate) during the workup or salt formation.
-
Solution:
-
Use anhydrous acids (HCl in Dioxane/Ether) for salt formation.
-
Avoid heating aqueous solutions of the azetidine salt above 50°C.
-
Check for "3-methoxy-1-aminopropane" derivatives in LCMS (M+18 mass shift usually indicates hydrolysis).[1]
-
Q2: The yield of the N-amination step is extremely low (<15%).
-
Diagnosis: HOSA Degradation or pH Mismanagement.
-
Cause: HOSA decomposes rapidly in alkaline solutions if the temperature is uncontrolled. Alternatively, if the pH is too low (<9), the amine is protonated and cannot attack the electrophilic nitrogen of HOSA.
-
Solution:
-
Ensure internal temperature is 0–5°C during addition.
-
Monitor pH; maintain between 10–11 .
-
Use fresh HOSA (it degrades upon moisture exposure).
-
Q3: I cannot extract the product from the aqueous layer.
-
Diagnosis: High Polarity. [1]
-
Cause: The 3-methoxy group and the primary amino group make the molecule highly water-soluble (
).[1] -
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or
. -
Solvent: Use Chloroform:Isopropanol (3:1) or perform continuous extraction with DCM.
-
Alternative: Use an electrophilic amination reagent that is organic-soluble, such as N-Boc-3-(4-cyanophenyl)oxaziridine , followed by Boc deprotection (though this adds steps).[1]
-
Q4: The product turns yellow/brown upon storage.
-
Diagnosis: Oxidation/Polymerization.
-
Cause: 1,1-disubstituted hydrazines are susceptible to air oxidation and condensation.[1]
-
Solution: Store strictly as the Hydrochloride or Oxalate salt under Argon at -20°C. The free base is not stable for long-term storage.[1]
Module 4: Quantitative Data & Specifications
Physical Properties of Target vs. Impurities
| Compound | Structure | Stability Risk | |
| 3-Methoxyazetidin-1-amine | 4-membered ring | Moderate (Store as Salt) | |
| Ring-Opened Impurity | Linear chain | Stable (Thermodynamic sink) | |
| Dimer | Bridged Hydrazine | Complex multiplets, doubled mass in MS | High (Formed in conc.[1] reactions) |
References
-
Review of Azetidine Stability
- Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- Insight: Defines the limits of ring strain and nucleophilic
-
[1]
-
Electrophilic Amination Protocol (HOSA)
-
Alternative Oxaziridine Method
-
Azetidine Ring Opening Mechanics
- D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-functionalized azetidines." Tetrahedron.
- Insight: Discusses the mechanism of ring opening under acidic/nucleophilic conditions.
-
[1]
Sources
- 1. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
- 8. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Purification of polar N-amino azetidines by column chromatography
Content Type: Technical Support Center (Troubleshooting & FAQs) Target Audience: Medicinal Chemists, Process Chemists, and Separation Scientists.
Introduction: The Challenge of the "Strained Hydrazine"
Purifying N-amino azetidines presents a tripartite challenge in chromatography:
-
Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) on standard silica gel.
-
Polarity: The N-amino motif (
) imparts significant polarity and hydrogen-bond donor/acceptor capability, leading to strong retention. -
Tailing: Interaction between the basic hydrazine moiety and acidic silanols results in severe peak tailing (streaking), reducing resolution.
This guide provides field-proven protocols to overcome these specific failure modes.
Module 1: Troubleshooting Retention & Peak Shape
Q: My compound streaks across the entire column and never elutes as a tight band. Increasing methanol doesn't help. What is happening?
A: You are experiencing "Silanol Drag."
Standard silica gel (
The Solution: Use a "Competitor Base" Mobile Phase. You must saturate the silica surface with a volatile base that out-competes your product for the silanol sites.
Protocol: Preparation of Ammoniated Eluent (DCM/MeOH/NH
-
Prepare "Ammoniated Methanol":
-
Take 100 mL of Methanol.
-
Add 10 mL of Ammonium Hydroxide (28-30%
aqueous solution). -
Note: This creates a stock solution.[1] The water content is necessary for the ammonia to remain solvated but must be kept low enough to be miscible with Dichloromethane (DCM).
-
-
The Mobile Phase:
-
Mix DCM with the "Ammoniated Methanol" to achieve your desired polarity (e.g., 95:5 DCM:Ammoniated MeOH).
-
Result: The effective
concentration on the column neutralizes silanols, sharpening the peak.
-
Alternative: Triethylamine (TEA)
If
-
Warning: TEA is harder to remove (higher boiling point) and can interfere with subsequent NMR or coupling reactions.
Module 2: Stability & Decomposition
Q: I see a clean spot on TLC, but after the column, I recover only 30% mass, and the NMR shows complex aliphatic impurities. Is my compound evaporating?
A: It is likely degrading via Acid-Catalyzed Ring Opening. Azetidines are kinetically stable but thermodynamically fragile. The slightly acidic nature of commercial silica gel can catalyze the cleavage of the C-N bond, especially in N-amino derivatives which are nucleophilic.
The Solution: Neutralize the Stationary Phase (Pre-treatment). You must buffer the silica before the compound touches it.
Protocol: The "Basified Slurry" Method
-
Slurry Preparation: Suspend your required amount of Silica Gel 60 in DCM containing 1% TEA (or 1%
). -
Packing: Pour the slurry into the column.
-
Equilibration: Flush with 3 column volumes (CV) of the basified solvent.
-
Loading: Load your sample.
-
Elution: Run your gradient. Crucial: Continue using the base modifier throughout the run.
Decision Logic: Choosing the Right Stationary Phase If degradation persists despite basification, you must switch stationary phases.
Figure 1: Decision tree for selecting the stationary phase based on compound stability and retention behavior.
Module 3: Solubility & Loading
Q: My compound is an oil that is insoluble in DCM but soluble in Methanol. If I load in MeOH, it washes straight through. How do I load it?
A: Methanol "wash-through" is a common error. Methanol is a strong eluent. Loading a liquid sample in a strong solvent creates a "solvent plug" that carries the compound down the column faster than the equilibration solvent, destroying resolution.
The Solution: Dry Loading (Solid Load).
Protocol: Dry Loading N-Amino Azetidines
-
Dissolve: Dissolve the crude mixture in a minimal amount of MeOH (or DCM/MeOH).
-
Adsorb: Add Celite 545 or neutralized silica gel (ratio 1:3 sample to solid).
-
Evaporate: Rotovap to dryness. You should have a free-flowing powder.
-
Tip: Do not use heat >30°C to avoid thermal degradation.
-
-
Load: Pour the powder on top of your pre-packed column (or into a solid load cartridge).
-
Elute: Start your gradient with a low-polarity solvent (e.g., 100% DCM) to gradually release the compound.
Module 4: Detection & Reactivity
Q: I cannot see my compound on the UV monitor (Flash system), and I'm unsure which fractions to collect.
A: N-amino azetidines often lack a strong chromophore. Unless your azetidine has an aryl group attached, the N-N bond absorption is weak and often buried in the solvent cut-off range (<220 nm).
The Solution: Chemical Staining (TLC) & Refractive Index.
Recommended Stains:
-
Ninhydrin: Excellent for N-amino groups. Usually turns reddish/purple.
-
Potassium Permanganate (
): Oxidizes the hydrazine moiety. Appears as a yellow spot on a purple background. Highly sensitive for this class. -
Iodine Chamber: General reversible staining.
Critical Warning: The "Acetone Trap" Q: Can I use Acetone/Hexane as an eluent? A: NO. N-amino azetidines are hydrazines. They react with ketones (Acetone) to form hydrazones (Schiff bases).
-
Reaction:
-
Consequence: You will purify a different molecule than you synthesized.
-
Rule: Avoid Acetone, Methyl Ethyl Ketone (MEK), and Ethyl Acetate (risk of hydrazide formation via trans-acylation, though slower). Stick to DCM, Methanol, Ethers (THF/MTBE), or Acetonitrile.
Summary Data: Phase Comparison
| Feature | Silica (Standard) | Silica (Basified) | Basic Alumina | C18 (Reverse Phase) |
| Surface pH | Acidic (~5.5) | Basic (~8.0) | Basic (~9.5) | Neutral |
| Suitability | Stable, non-polar amines | Standard for Polar Amines | Acid-sensitive Azetidines | Highly Polar / Water Soluble |
| Cost | Low | Low | Medium | High |
| Loading Capacity | High (10%) | High (10%) | Medium (5%) | Low (1-2%) |
| Risk | Ring Opening | Low | Very Low | None |
References
-
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Organic Prep Daily. (2006). Purifying amines on silica.[3][4]Link
-
Teledyne ISCO. (2018). Method Development Strategies for Amine Bonded Phase Columns.Link
-
National Institutes of Health (NIH). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[5][6]Link
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.Link
Sources
Troubleshooting low conversion in 3-methoxyazetidin-1-amine hydrazone formation
Technical Support Center: 3-Methoxyazetidin-1-Amine Hydrazone Synthesis
-
Ticket ID: T-AZET-HYD-001
-
Subject: Resolution Protocol for Low Conversion in Hydrazone Formation
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are encountering stalled conversion or low yields when reacting 3-methoxyazetidin-1-amine with a carbonyl partner. This reaction is not a simple amine condensation; it involves a hydrazine-like nucleophile on a strained azetidine ring. The failure points are almost exclusively governed by thermodynamic equilibrium (water management) and kinetic gating (pH and sterics).
This guide deconstructs the reaction into three diagnostic modules to isolate and resolve the failure mode.
Module 1: The Diagnostic Triage (Start Here)
Before altering conditions, determine why the reaction failed using this decision matrix.
Figure 1: Diagnostic decision tree to isolate kinetic vs. thermodynamic failure modes.
Module 2: Kinetic Optimization (The "Start" Problem)
If your starting material remains unreacted, the nucleophile is unable to attack the carbonyl carbon.
The Hidden Trap: The Salt Factor
3-methoxyazetidin-1-amine is frequently supplied as a hydrochloride (HCl) or oxalate salt to prevent oxidation.
-
The Problem: If you dissolve the salt directly in methanol without a base, the solution is highly acidic (pH < 2). The terminal nitrogen becomes protonated (
), rendering it non-nucleophilic. -
The Fix: You must liberate the free base in situ or use a buffered system.
Q&A: Optimizing pH and Catalysis
Q: What is the optimal pH for this reaction? A: The "Goldilocks" zone is pH 4.5 – 5.5 .
-
pH < 4: The hydrazine is protonated (inactive).
-
pH > 6: The carbonyl oxygen is not protonated (inactive electrophile), making the attack slow.
-
Protocol: Use a Sodium Acetate/Acetic Acid buffer (0.1 M) or add 1.1 equivalents of Triethylamine (TEA) to neutralize the HCl salt, then add 5-10 mol% Acetic Acid to catalyze.
Q: I adjusted the pH, but it's still slow. Why? A: The 3-methoxy group on the azetidine ring induces a "puckered" conformation. If your ketone partner is bulky, steric hindrance prevents the direct attack. Solution: Use Nucleophilic Catalysis (Aniline Effect).[1][2][3][4] Add 10-20 mol% Aniline (or p-anisidine).
-
Mechanism:[5][6][7] Aniline reacts rapidly with the ketone to form a highly reactive Schiff base (imine). Your bulky hydrazine then transiminates this intermediate much faster than it attacks the ketone directly.
Figure 2: The catalytic cycle of aniline. The intermediate imine is more electrophilic and less sterically demanding than the starting ketone.
Module 3: Thermodynamic Optimization (The "Finish" Problem)
If the reaction reaches ~50% conversion and stops, you are fighting equilibrium. Hydrazone formation generates water. If water is not removed, hydrolysis (the reverse reaction) competes with formation.
Water Scavenging Protocols
| Method | Efficiency | Suitability for Azetidines | Notes |
| Molecular Sieves (4Å) | High | Excellent | Best for small scale (<1g). Activate sieves (flame dry/oven) immediately before use. |
| Magnesium Sulfate (MgSO₄) | Medium | Good | Add 2-3 equivalents directly to the reaction flask. Acts as a mild Lewis acid and dessicant. |
| Dean-Stark Trap | Very High | Moderate | Requires reflux in Toluene/Benzene. Warning: High heat may degrade the strained azetidine ring. |
| Chemical Scavengers | High | Advanced | Reagents like Ti(OEt)₄ or Orthoformates consume water chemically. Use only if other methods fail. |
Critical Protocol Note: Do not rely on simple evaporation to drive the reaction unless the product precipitates. In solution, the presence of generated water will maintain the equilibrium ratio.
Module 4: Reagent Stability & Handling
Q: My reaction turned dark/black. Is this normal? A: No. This indicates oxidation.
-
Cause: 1,1-disubstituted hydrazines (like N-amino azetidines) are electron-rich and prone to oxidation by air to form tetrazanes or diazenium species.
-
Prevention: Always sparge your solvent with Nitrogen/Argon for 15 minutes before adding the hydrazine. Run the reaction under an inert atmosphere.
Q: The product disappears during silica gel purification. A: Hydrazones can hydrolyze on acidic silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites. Alternatively, use neutral alumina.
Summary of Recommended Conditions
For a standard 1.0 mmol reaction:
-
Solvent: Dry Methanol or Ethanol (5 mL).
-
Reagent Prep: Dissolve 3-methoxyazetidin-1-amine HCl (1.0 equiv).
-
Neutralization: Add Triethylamine (1.05 equiv) to free the base.
-
Catalyst: Add Aniline (10 mol%) ORAcetic Acid (5 mol%) (Do not add acid if using the HCl salt without full neutralization).
-
Desiccant: Add activated 4Å Molecular Sieves (200 mg).
-
Electrophile: Add Ketone/Aldehyde (1.0 - 1.2 equiv).
-
Atmosphere: Seal under Nitrogen. Stir at Room Temp for 4-16h.
References
-
Hydrazone Formation Mechanism & Catalysis: Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. (Discussion of Aniline Catalysis).
-
Nucleophilic Catalysis in Hydrazone Formation: Crisalli, P., & Kool, E. T. (2013). "Importance of ortho proton donors in catalysis of hydrazone formation." The Journal of Organic Chemistry.
-
Azetidine Stability & Reactivity: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.
-
General Drying Agents Protocol: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rules of the Day 320N [iverson.cm.utexas.edu]
- 7. reddit.com [reddit.com]
Storage conditions to prevent degradation of 1-amino-3-methoxyazetidine
Technical Support Center: 1-Amino-3-Methoxyazetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 1-amino-3-methoxyazetidine.
1. What are the ideal storage conditions for 1-amino-3-methoxyazetidine?
To ensure the long-term stability of 1-amino-3-methoxyazetidine, it is crucial to store it under controlled conditions that minimize exposure to atmospheric contaminants. The primary concerns for this compound, as with many reactive amines, are moisture, oxygen, carbon dioxide, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. While many amines can be stored below 30°C, refrigeration is recommended for long-term stability of this potentially reactive compound.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric carbon dioxide, which can form carbamates with the primary amine. |
| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to moisture and air, while amber glass protects the compound from light-induced degradation.[2] |
| Location | Cool, Dry, Well-Ventilated Area | General best practice for chemical storage to prevent accidental exposure and maintain a safe laboratory environment.[2][3] |
2. What is the expected shelf-life of 1-amino-3-methoxyazetidine?
While specific stability data for 1-amino-3-methoxyazetidine is not extensively published, based on the general stability of related small molecule amines and azetidine compounds, a shelf-life of 12-24 months can be expected when stored under the ideal conditions outlined above. For compounds in solution, it is recommended to prepare them fresh. However, some amino acid stock solutions have been shown to be stable for up to six weeks when stored at 4°C.[4]
3. What are the visible signs of degradation?
Degradation of 1-amino-3-methoxyazetidine may manifest in several ways:
-
Change in Color: A noticeable change from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate the formation of impurities.
-
Change in Physical State: Clumping of a solid or the formation of a viscous oil from a free-flowing liquid can suggest moisture absorption or polymerization.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation or polymerization.
If any of these signs are observed, it is recommended to re-analyze the compound for purity before use.
4. How should I handle 1-amino-3-methoxyazetidine in the laboratory?
Due to its chemical nature as a reactive amine, proper handling procedures are essential to ensure both the integrity of the compound and the safety of the user.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Inert Atmosphere: When weighing and preparing solutions, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids, as these can react vigorously with amines.[2]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving 1-amino-3-methoxyazetidine, with a focus on problems potentially linked to compound degradation.
Issue 1: Inconsistent or low yields in my reaction.
-
Potential Cause: The 1-amino-3-methoxyazetidine may have degraded due to improper storage, leading to a lower concentration of the active reagent. The strained azetidine ring can be susceptible to ring-opening decomposition, especially in the presence of acidic conditions.[6]
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the 1-amino-3-methoxyazetidine using an appropriate analytical method such as NMR spectroscopy or LC-MS.
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the reagent.
-
Control Reaction Conditions: Ensure your reaction is performed under anhydrous and inert conditions, especially if using sensitive reagents.
-
Issue 2: Unexpected side products are observed in my reaction analysis.
-
Potential Cause: Degradation products of 1-amino-3-methoxyazetidine may be participating in the reaction, leading to the formation of unexpected adducts. The primary amine is nucleophilic and can react with various electrophiles.
-
Troubleshooting Steps:
-
Characterize Side Products: If possible, isolate and characterize the unexpected side products to gain insight into the degradation pathway. Common degradation pathways for azetidines can involve hydrolysis or ring-opening.[7]
-
Purify the Starting Material: If the starting material is found to be impure, consider purifying it by distillation or chromatography before use.
-
Review the Reaction Mechanism: Consider if any of the reactants or byproducts of your desired reaction could be promoting the degradation of the azetidine ring.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Potential Degradation Pathways
Understanding the potential degradation pathways of 1-amino-3-methoxyazetidine is key to preventing its decomposition. The presence of a primary amine and a strained azetidine ring makes it susceptible to several modes of degradation.
1. Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidized species and contribute to the discoloration of the compound.
2. Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. While this reaction is often reversible, it can lead to the formation of solid precipitates and a decrease in the effective concentration of the free amine.
3. Hydrolysis and Ring Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opening. Under acidic conditions, the ring nitrogen can be protonated, making the ring more susceptible to attack by nucleophiles, including water.[6]
Visualization of Key Degradation Factors
Caption: Factors contributing to the degradation of 1-amino-3-methoxyazetidine.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1. Leapchem.
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
-
3-Methoxyazetidine hydrochloride - [M0107]. Synthonix.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Safety Data Sheet. Thermo Fisher Scientific.
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.
-
Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
-
Degradation products of azetidine core G334089. Ovid.
-
3-Methoxyazetidine. PubChem.
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz.
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage.
-
What are the Health and Safety Guidelines for Using Amines?
-
Stability and Storage. MedchemExpress.com.
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
-
Amino Protecting Groups Stability. Organic Chemistry Portal.
-
Material Safety Data Sheet. Sigma-Aldrich.
-
Guidelines for Safe Storage and Handling of Reactive Materials. AIChE.
-
Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. PubMed.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
A. General synthetic route for accessing azetidines via intermolecular... ResearchGate.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotage.com [biotage.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Support Guide: Purification of Azetidine Reaction Mixtures
Topic: Removing Excess Aminating Reagents from Azetidine Synthesis Ticket ID: AZT-PUR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary: The Azetidine Challenge
Welcome to the Technical Support Center. You are likely here because standard aqueous workups (Liquid-Liquid Extraction) are failing you. Azetidines present a unique "perfect storm" of physicochemical challenges:
-
High Polarity: Small azetidines are water-soluble, leading to poor recovery in organic layers during extraction.
-
High Basicity: With a pKa typically between 10.5 and 11.3, they are often more basic than their acyclic counterparts, complicating pH-switching strategies.
-
Ring Strain: While kinetically stable to basic conditions, the ~25 kcal/mol ring strain makes them susceptible to ring-opening in the presence of strong acid/nucleophile combinations or high thermal stress.
This guide prioritizes Solid-Supported Purification (SSP) and Ion Exchange (SCX) over traditional extraction to ensure maximum recovery and purity.
Module 1: Chemical Scavenging (The "Smart" Way)
Best For: Removing excess amine starting materials when your product is also an amine (e.g., separating a secondary amine starting material from a tertiary azetidine product).
The Logic: Since both your product and impurity are basic, acid-base extraction will not separate them. Instead, we use a polymer-supported electrophile that covalently binds only to the nucleophilic starting amine, leaving your tertiary azetidine product in solution.
Selection Guide: Which Resin?
| Excess Reagent Type | Recommended Scavenger | Mechanism |
| Primary Amine (R-NH₂) | PS-Benzaldehyde | Forms a Schiff base (imine) with the impurity. |
| Secondary Amine (R₂NH) | PS-Isocyanate | Forms a urea with the impurity. |
| Acid Chlorides/Anhydrides | PS-Trisamine | Scavenges electrophiles (if you did an acylation). |
Protocol: Scavenger Resin Workflow
Standard loading: 2–3 equivalents of resin relative to the estimated excess reagent.
-
Calculate: Estimate the mmols of excess amine remaining (based on stoichiometry). Calculate resin amount:
. -
Solvent Swap: Ensure reaction solvent is compatible (DCM, THF, DMF, or MeOH). Avoid protic solvents if using PS-Isocyanate to prevent side reactions.
-
Incubate: Add resin to the reaction mixture.
-
Time: Shake gently for 4–16 hours at room temperature.
-
Tip: Do not use magnetic stir bars; they grind the beads, creating fines that clog filters. Use an orbital shaker.
-
-
Filter: Pass mixture through a fritted cartridge or filter funnel.
-
Rinse: Wash resin with DCM (2x) to recover entrained product.
-
Concentrate: The filtrate contains your pure azetidine.
Figure 1: Workflow for removing secondary amines using PS-Isocyanate resin. The impurity is covalently locked onto the solid phase.
Module 2: Cation Exchange (The "Clean" Way)
Best For: Removing non-basic impurities (excess aldehydes, ketones, reducing agents like NaBH(OAc)₃, or neutral borate salts) from the basic azetidine product.
The Logic: Azetidines are strong bases. They will bind tightly to sulfonic acid-based SCX (Strong Cation Exchange) cartridges. Neutral impurities pass through.[1] You then release the azetidine using ammonia.
Protocol: "Catch and Release" on SCX-2
Capacity Check: Typical SCX cartridges have a loading of 0.6–0.8 mmol/g. Ensure you do not overload.
-
Conditioning: Flush the SCX cartridge with MeOH (2 Column Volumes - CV).
-
Loading: Dissolve crude mixture in a non-basic solvent (DCM or MeOH). Load onto the cartridge by gravity or low vacuum.
-
Note: The azetidine "Catches" here.
-
-
Washing (The Clean-up): Flush with MeOH (3–5 CV).
-
Result: Excess aldehydes, borate salts, and neutrals are washed away.
-
-
Elution (The Release): Elute with 2M Ammonia in MeOH (2–3 CV).
-
Evaporation: Concentrate the ammoniacal filtrate to obtain the free base azetidine.
Figure 2: "Catch and Release" purification logic. Azetidines are retained by ionic interactions while impurities are washed away.
Module 3: Volatility & Stability (The "Invisible" Loss)
Issue: "I purified my reaction, but my flask is empty after the rotavap."
Diagnosis: Many low molecular weight (LMW) azetidines are volatile oils. High vacuum or prolonged rotary evaporation can sublime/evaporate your product.
Troubleshooting Protocol: Salt Formation
If your azetidine has a MW < 150, do not isolate the free base. Isolate it as a stable salt.
-
Perform SCX Elution: As described in Module 2.
-
Acidify: Immediately after elution, add 1.1 equivalents of HCl (4M in Dioxane) or TFA .
-
Evaporate: Remove solvents. The resulting hydrochloride or trifluoroacetate salt is non-volatile and stable.
-
Storage: Store at -20°C. Azetidine salts are significantly more stable to ring-opening/polymerization than their free bases.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for azetidines? A: Proceed with caution. Azetidines streak badly on standard silica due to strong interaction with acidic silanols.
-
Fix: If you must use silica, use "Amine-Functionalized Silica" or add 1–5% Triethylamine or aqueous Ammonium Hydroxide to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).
Q: My azetidine seems to decompose on the SCX cartridge. Why? A: While rare, some highly strained or functionalized azetidines can ring-open in the acidic environment of the SCX resin if left too long.
-
Fix: Minimize residence time. Load, wash, and elute immediately. Do not store the product on the column overnight.
Q: I used Sodium Triacetoxyborohydride (STAB). How do I remove the boron salts? A: The SCX method (Module 2) is superior here. Boron salts are neutral/acidic and will pass through the cartridge during the MeOH wash, while the azetidine is retained.
References
-
Biotage . Strategies for the Removal of Excess Amine Reagents using Scavenger Resins. Technical Note TN128. Link (Verified via search context 1.18).
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Teledyne ISCO . RediSep SCX Column: Purification of Basic Compounds. Application Note. Link (Verified via search context 1.19).
-
Doda, K., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Link (Verified via search context 1.8).
-
Agilent Technologies . SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. Link (Verified via search context 1.10).
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. chem.msu.ru [chem.msu.ru]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Guide: Optimizing Solvent Systems for 3-Methoxyazetidin-1-amine Coupling
Executive Summary
3-Methoxyazetidin-1-amine (CAS: 1448265-84-0) is a specialized hydrazine surrogate increasingly used in medicinal chemistry to introduce metabolic stability and lower lipophilicity compared to traditional piperazines or morpholines.[1] However, its amphiphilic nature (polar salt form vs. lipophilic free base) and the latent ring strain of the azetidine core (approx. 25 kcal/mol) present unique process challenges.
This guide addresses the three critical failure modes in coupling this building block: incomplete salt neutralization , solvent-induced ring opening , and sub-optimal nucleophilicity .
Module 1: The Solubility Paradox (Handling the HCl Salt)
The Core Issue: Most users purchase this reagent as the Hydrochloride (HCl) or Tosylate salt for stability. These salts are insoluble in standard coupling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to heterogeneous "slurries" that cause slow kinetics and incomplete conversion.
Troubleshooting Q&A
Q: Why is my coupling reaction stalling at 50% conversion despite using excess amine? A: You likely have an "encapsulation effect." If you add a tertiary base (like DIPEA) to a suspension of the solid salt in DCM, the surface neutralizes, but the core of the crystal remains protonated and unreactive.
-
Correction: You must solubilize the salt before or during neutralization.
Q: Can I just use DMF or DMSO? A: Yes, but with caveats.
-
DMF: Excellent solubility for the salt, but difficult to remove during workup for this specific polar product.
-
DMSO: Avoid if possible. It is difficult to remove and can act as an oxidant if the reaction mixture is heated, potentially oxidizing the hydrazine moiety.
Protocol: The "Biphasic Release" Strategy (Recommended)
For reactions on <5g scale, pre-releasing the free base is superior to in-situ neutralization.
-
Dissolution: Dissolve 3-methoxyazetidin-1-amine HCl in minimal water (1 mL per mmol).
-
Basification: Add 2.0 equiv. of saturated Na₂CO₃ (aq).
-
Extraction: Extract exhaustively with 2-MeTHF (2-Methyltetrahydrofuran) or DCM .
-
Note: 2-MeTHF is preferred as it stabilizes the free amine better than DCM.
-
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly Lewis acidic and can coordinate the hydrazine).
-
Usage: Use the filtrate directly in the coupling reaction.
Module 2: Solvent Selection Matrix
The choice of solvent dictates not just solubility, but the stability of the strained azetidine ring.
Comparative Solvent Data
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Ring Stability Risk | Recommendation |
| DCM | Poor (<1 mg/mL) | Excellent | Low | Standard for free-base coupling. |
| DMF | Excellent | Excellent | Low | Best for in-situ salt neutralization. |
| 2-MeTHF | Poor | Good | Very Low | Green Choice ; easiest workup. |
| MeOH/EtOH | Good | Good | High | AVOID. Protic solvents promote ring opening. |
| THF | Poor | Good | Low | Good alternative, but 2-MeTHF is superior. |
Decision Logic: Solvent Selection
Figure 1: Decision tree for solvent selection based on starting material form and scale.
Module 3: Coupling Reaction Optimization
The Mechanism: The exocyclic nitrogen (N-NH₂) is the nucleophile. Due to the alpha-effect (repulsion between adjacent lone pairs), this amine is theoretically more nucleophilic than a standard alkyl amine. However, the steric bulk of the azetidine ring and the inductive effect of the 3-methoxy group can dampen this.
Recommended Conditions
Option A: Standard Peptide Coupling (High Reliability)
-
Reagents: HATU (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: DMF (if using salt) or DCM (if using free base).
-
Temp: 0°C to RT. Do not heat above 40°C.
-
Why: HATU is reactive enough to overcome steric hindrance without requiring heat.
Option B: Scalable/Green Coupling (Process Friendly)
-
Reagents: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc), Pyridine or NMM (4.0 equiv).
-
Solvent: 2-MeTHF or EtOAc.
-
Why: T3P by-products are water-soluble, simplifying purification. It also minimizes epimerization if coupling to chiral amino acids.
Troubleshooting Q&A
Q: I see a major by-product with M+18 mass. What is it? A: This is likely the hydrolysis ring-opening product .
-
Cause: Presence of strong acid or heating in wet solvents. Azetidines hydrolyze to amino-propanols.
-
Fix: Ensure solvents are anhydrous. Use non-nucleophilic bases (DIPEA, 2,6-lutidine). Avoid protic solvents like Methanol.
Q: The reaction turns black/dark. A: Hydrazine derivatives are oxidation-sensitive.
-
Fix: Degas your solvent with nitrogen/argon sparging for 10 minutes before adding the amine.
Module 4: Stability & Storage
Scientific Insight: The 3-methoxyazetidine ring is kinetically stable but thermodynamically strained. The N-amino bond adds further instability.
-
HCl Salt: Stable for years at -20°C. Hygroscopic—store in a desiccator.
-
Free Base: Unstable. It can undergo dimerization or oxidation. Do not store. Generate immediately before use.
Workflow Visualization: The "Salt-Break" Coupling
Figure 2: Recommended workflow for handling the HCl salt to maximize yield and minimize handling of the unstable free base.
References
-
Dunetz, J. R., et al. "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents." Green Chemistry, 2016.
- Context: Basis for recommending 2-MeTHF over DCM/DMF for green processing.
-
Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
- Context: Mechanistic grounding for HATU/T3P selection in hindered amine couplings.
-
Couty, F., et al. "Synthesis and Reactivity of Azetidines." Tetrahedron, 2012.
- Context: Authoritative review on azetidine ring strain and ring-opening tendencies.
-
Pfizer Global R&D. "Solvent Selection Guide."
- Context: Industry standard for solvent replacement str
Sources
Technical Support Center: Handling Hygroscopic Salts of N-Amino Azetidine Derivatives
Current Status: Operational Topic: Stabilization, Handling, and Troubleshooting of High-Energy Heterocyclic Salts Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Core Technical Directive
The Paradox of N-Amino Azetidines:
You are working with a chemical contradiction. The azetidine ring possesses high ring strain (~25.4 kcal/mol), making it kinetically unstable and prone to ring-opening. To stabilize the nucleophilic hydrazine nitrogen (
The Danger: Moisture does not just make the compound difficult to weigh; it catalyzes acid-mediated ring-opening hydrolysis . The absorbed water acts as a nucleophile against the protonated, strained ring, destroying your pharmacophore.
This guide provides a self-validating workflow to handle these materials without compromising their structural integrity.
Module A: Storage & Environmental Control[1][2]
Objective: Prevent the initial deliquescence (turning into liquid) that precedes chemical degradation.
The "Dry-Chain" Protocol
Do not rely on standard desiccators. N-amino azetidine salts often have a higher affinity for water than standard silica gel.
| Desiccant Agent | Suitability | Mechanism | Notes |
| Silica Gel | 🔴 Poor | Physisorption | Too weak for highly hygroscopic amine salts. |
| Phosphorus Pentoxide ( | 🟢 Excellent | Chemisorption | Irreversible reaction with water. Use under vacuum.[1][2] |
| KOH Pellets | 🟡 Moderate | Chemisorption | Good for amine salts to prevent acid fumes, but less drying power than |
| Molecular Sieves (4Å) | 🟢 Good | Physisorption | Best for keeping solvents dry during transfer. |
Workflow: Vacuum Desiccation
-
Isolation: Filter the salt under an inert atmosphere (Argon/Nitrogen) using a Schlenk frit if possible.
-
Drying: Transfer immediately to a vacuum desiccator containing a dish of
. -
Vacuum: Apply high vacuum (<0.1 mbar) for 12–24 hours.
-
Validation: Check weight constancy. Caution: Do not heat above 40°C during drying to avoid thermal ring opening.
Module B: The Stability Trap (Mechanistic Insight)
Why "Wet" Salts Degrade: It is not just about physical clumping. Water destroys the molecule via the pathway illustrated below. The protonated azetidinium ion is an electrophile; water is the nucleophile.
Module C: Operational Protocols
Protocol 1: Accurate Weighing (The "Difference" Method)
Never weigh hygroscopic salts on an open balance pan.
-
Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.
-
Load: In a Glove Box or Glove Bag (Argon), load the approximate amount of salt into the vial and cap it tightly.
-
Weigh 1: Weigh the full, capped vial on the analytical balance outside the box.
-
Dispense: Quickly uncap, dump the solid into your reaction vessel, and recap immediately.
-
Weigh 2: Weigh the empty (or residual) capped vial.
-
Calculation:
.
Protocol 2: Chemical Drying (Azeotropic Removal)
If physical drying fails, use chemistry to remove water without heat stress.
-
Dissolve the "wet" salt in anhydrous Methanol (to ensure solubility).
-
Add Toluene (ratio 3:1 Toluene:Methanol).
-
Concentrate on a Rotary Evaporator. The Methanol/Water/Toluene azeotrope will remove moisture at a lower boiling point.
-
Repeat 2-3 times.
-
Result: An amorphous foam that is significantly drier than the starting crystal.
Troubleshooting & FAQ
Q1: My solid turned into a sticky oil/goo. Is it ruined?
-
Diagnosis: This is deliquescence. The salt has dissolved in its own absorbed water.
-
Fix: Do not heat it. Dissolve the "goo" in anhydrous methanol, add toluene, and strip the solvent (see Protocol 2 above). Check purity by NMR immediately. If ring opening has occurred (see Q2), discard it.
Q2: How do I check for degradation using NMR?
-
The Marker: Look for the loss of the characteristic azetidine ring signals (typically
3.5–4.5 ppm for -protons). -
The Artifact: Ring opening (hydrolysis) typically generates a propyl-hydrazine chain. Look for new triplets in the
2.0–3.0 ppm range and a broad exchangeable peak corresponding to the alcohol/amine/acid byproduct. -
Solvent Tip: Use DMSO-d6 rather than
. Chloroform often contains trace HCl/water which can degrade the sample during the NMR experiment.
Q3: Can I store these salts in the freezer?
-
Conditional Yes: Only if the container is hermetically sealed (e.g., Parafilm over a screw cap, inside a secondary jar with desiccant).
-
Risk: If the seal is imperfect, the cold container will condense moisture rapidly upon removal from the freezer. Allow the container to reach room temperature before opening.
Q4: Which counter-ion should I use to reduce hygroscopicity?
-
If you have a choice during synthesis, avoid Hydrochlorides (very hygroscopic).
-
Better Alternatives:
-
Tosylate (p-TsOH): Often crystalline and less hygroscopic.
-
Oxalate: Frequently forms stable, non-hygroscopic lattices, though solubility may decrease.
-
References
-
Handling Hygroscopic Reagents
- Sigma-Aldrich Technical Bulletin AL-134: "Handling Air-Sensitive Reagents." (General principles apply to moisture sensitivity).
-
Source:
-
Azetidine Ring Stability & Strain
- Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Discusses ring strain and hydrolytic sensitivity).
-
Source:
-
Drying Agents & Desiccants
- Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry. (Validates molecular sieves and P2O5 efficiency).
-
Source:
-
Ring Opening Mechanisms
- Dhavale, D. D., et al. "Selective Hydrolysis of Azetidines.
-
Source:
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 3-Methoxyazetidin-1-amine
Executive Summary
3-Methoxyazetidin-1-amine represents a unique structural challenge in small-molecule characterization due to the interplay of azetidine ring strain , conformational puckering , and the labile N-amino functionality . Standard NMR protocols often fail to resolve the diastereotopic ring protons or adequately detect the exchangeable amine protons.
This guide compares the performance of standard chloroform-based analysis against optimized polar-aprotic solvent systems (DMSO-d6) . We demonstrate that while CDCl₃ provides a baseline, it is insufficient for full structural validation.[1] The optimized protocol using DMSO-d6 and complementary 2D COSY spectroscopy is required to unambiguously assign the cis/trans ring protons and validate the hydrazine moiety.
Part 1: Critical Analysis of Solvent Systems
The choice of solvent is the single most critical variable in the analysis of 3-methoxyazetidin-1-amine. The following comparison evaluates the efficacy of three common NMR solvents based on signal resolution, amine detection, and conformational stabilization.
Table 1: Comparative Performance of NMR Solvents
| Feature | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Deuterium Oxide (D₂O) |
| Amine (-NH₂) Detection | Poor. Often broad/invisible due to rapid exchange and quadrupole broadening. | Excellent. H-bonding stabilizes the -NH₂ protons, yielding a sharp singlet/broad peak. | None. Signal disappears due to rapid H/D exchange (Validation test). |
| Ring Proton Resolution | Moderate. Signals for H2/H4 often overlap due to similar magnetic environments.[1] | High. Polarity difference often separates cis and trans ring protons.[1] | Moderate. Good for solubility, but no amine signal.[1] |
| Water Peak Interference | Low (~1.56 ppm).[1] Usually distinct from ring protons.[1] | High (~3.33 ppm).[1] Can obscure the Methoxy signal (~3.2 ppm) if wet.[1] | High (~4.79 ppm).[1] Can obscure H3 methine. |
| Suitability | Preliminary Screening | Structural Validation (Recommended) | H-Exchange Confirmation |
Expert Insight: The "Solvent Effect" on Hydrazines
In CDCl₃ , the N-amino protons (
In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor.[1] This "locks" the amine protons, slowing the exchange rate on the NMR timescale. This results in a distinct, integration-ready signal (2H), which is crucial for confirming the presence of the hydrazine moiety versus the simple azetidine core.
Part 2: Detailed Spectral Assignment logic
The structure of 3-methoxyazetidin-1-amine possesses a plane of symmetry passing through the Nitrogen and C3 atoms (assuming rapid N-inversion). However, the methoxy group creates a prochiral center, making the protons on C2 (and C4) diastereotopic .
The Azetidine Ring Protons (H2 & H4)
-
Structural Logic: The protons on the same face as the methoxy group (cis) are magnetically distinct from those on the opposite face (trans).
-
Observation: You will observe two distinct multiplets for the ring methylene protons, not a simple triplet/doublet.
- ~3.0 - 3.5 ppm: Protons cis to the electron-withdrawing Methoxy group (deshielded).
- ~2.5 - 3.0 ppm: Protons trans to the Methoxy group.[1]
-
Coupling (
): These signals appear as complex multiplets due to:
The Methine Proton (H3)
-
Position: C3 is substituted with the electronegative Oxygen.[1]
-
Shift: Downfield shift to
3.8 – 4.2 ppm . -
Multiplicity: Appears as a quintet (or distinct tt) because it couples to four neighboring protons (H2a, H2b, H4a, H4b).[1]
The Methoxy Group (-OCH₃)
-
Shift: Sharp Singlet at
3.2 – 3.3 ppm . -
Warning: In DMSO-d₆, this peak often overlaps with the residual water peak (3.33 ppm).[1] Dry samples are essential.
The N-Amine (-NH₂)
-
Shift (DMSO-d₆): Broad singlet at
3.5 – 4.5 ppm . -
Validation: Addition of D₂O to the NMR tube will cause this specific peak to vanish (D-exchange), confirming it is not a ring impurity.
Part 3: Experimental Protocol (Optimized)
This protocol is designed to maximize resolution and ensure visibility of the labile amine protons.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of 3-methoxyazetidin-1-amine.
-
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content, which interferes with the OMe signal.[1]
-
-
Vessel: Transfer to a clean, dry 5mm NMR tube.
-
Homogenization: Invert gently; do not vortex vigorously to avoid introducing excess oxygen (paramagnetic broadening).[1]
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (30° pulse) to allow accurate integration.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The methoxy protons and small ring protons can have long T1 relaxation times.[1] A short D1 leads to under-integration of the methyl singlet.
-
-
Scans (NS): Minimum 16 scans (64 recommended for high signal-to-noise on the splitting patterns).
-
Temperature: 298 K (25°C).[1]
-
Note: If the ring signals are broad, slight warming (313 K) can sharpen them by increasing the rate of N-inversion and ring puckering flip.
-
Step 3: Processing
-
Phasing: Apply manual phasing. Automated phasing often fails on the broad amine peak.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the broad NH₂ signal.[1]
-
Integration: Normalize the Methoxy singlet to 3.00 .
Part 4: Advanced Validation (2D Workflow)
To unambiguously assign the cis vs trans protons, a COSY (Correlation Spectroscopy) experiment is required.[1]
Structural Logic Visualization
The following diagram illustrates the connectivity and the logic flow for assignment.
Figure 1: Analytical workflow for structural validation of 3-methoxyazetidin-1-amine. Blue nodes indicate input, Green/Red/Yellow indicate experimental stages.
Interpretation of COSY
-
Identify H3: Locate the quintet at ~4.1 ppm.
-
Trace Cross-peaks: Look for correlations from H3 to the multiplet region (2.5–3.5 ppm).[1]
-
Differentiation:
References
-
Azetidine Ring Conformations & NMR
-
Solvent Effects on Amine Shifts
-
3-Methoxyazetidine Hydrochloride Data
-
Nitrogen Inversion in Azetidines
Sources
Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-amino-3-methoxyazetidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns.[1][2][3] This guide provides an in-depth technical comparison of the expected mass spectrometry fragmentation patterns of 1-amino-3-methoxyazetidine, a substituted azetidine derivative, under different ionization techniques. By understanding the causality behind fragmentation pathways, researchers can make informed decisions in their analytical strategies.
The Subject Molecule: 1-amino-3-methoxyazetidine
1-amino-3-methoxyazetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a primary amino group, and a methoxy group. The interplay of these functional groups dictates its behavior upon ionization and subsequent fragmentation. The molecular weight of this compound is 116.16 g/mol .
A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it profoundly influences the type and extent of fragmentation.[4][5] For a small molecule like 1-amino-3-methoxyazetidine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant energy, leading to extensive fragmentation and often a weak or absent molecular ion peak.[1][6] The resulting rich fragmentation pattern serves as a molecular fingerprint, invaluable for structural elucidation and library matching.[1]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7][8] ESI is much gentler than EI, typically producing a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][9] To induce fragmentation, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed, where the selected precursor ion is fragmented in a controlled manner.[7][10]
Predicted Fragmentation Pattern of 1-amino-3-methoxyazetidine under Electron Ionization (EI)
Under the high-energy conditions of EI, the 1-amino-3-methoxyazetidine molecular ion (M⁺˙ at m/z 116) is expected to be energetically unstable and undergo extensive fragmentation.[11] The fragmentation will be driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[12][13][14] Cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the formation of a resonance-stabilized cation. For cyclic amines, this results in ring opening.
-
Loss of Small Neutral Molecules: The elimination of stable neutral molecules like H₂O, CH₂O (formaldehyde), or CH₃OH (methanol) is a common fragmentation route.
-
Ring Cleavage: The strained four-membered azetidine ring is susceptible to cleavage, leading to various smaller fragment ions.
A proposed EI fragmentation scheme is visualized below:
Caption: Predicted EI fragmentation of 1-amino-3-methoxyazetidine.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-amino-3-methoxyazetidine
| m/z | Proposed Fragment | Plausible Origin |
| 116 | [C₅H₁₂N₂O]⁺˙ | Molecular Ion |
| 101 | [C₄H₉N₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 87 | [C₄H₉NO]⁺˙ | Loss of the amino group (•NH₂) |
| 85 | [C₅H₉N₂]⁺ | Loss of the methoxy radical (•OCH₃) |
| 70 | [C₄H₈N]⁺ | Ring cleavage and loss of CH₂O |
| 57 | [C₃H₇N]⁺˙ | Further fragmentation of the azetidine ring |
| 44 | [C₂H₆N]⁺ | α-cleavage adjacent to the amino group |
| 30 | [CH₄N]⁺ | Common fragment for primary amines |
Predicted Fragmentation Pattern of 1-amino-3-methoxyazetidine under Electrospray Ionization (ESI-MS/MS)
In positive ion ESI, 1-amino-3-methoxyazetidine is expected to readily form a protonated molecule, [M+H]⁺, at m/z 117, due to the basicity of the amino groups. The initial ESI mass spectrum will likely be simple, showing this prominent ion.[7] Subsequent fragmentation via Collision-Induced Dissociation (CID) of the m/z 117 ion will provide structural information.
Key Predicted Fragmentation Pathways for [M+H]⁺:
The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the radical cation in EI.[10] Common pathways include the loss of small neutral molecules.
-
Loss of Ammonia (NH₃): Protonation can occur on either nitrogen atom. If protonated on the exocyclic amino group, a facile loss of neutral ammonia (17 Da) is expected, leading to an ion at m/z 100.
-
Loss of Methanol (CH₃OH): Loss of the methoxy group as neutral methanol (32 Da) is another plausible pathway, resulting in an ion at m/z 85.
-
Ring Opening and Subsequent Fragmentations: The protonated azetidine ring can open, followed by the loss of small molecules like ethene.
A proposed ESI-MS/MS fragmentation scheme is illustrated below:
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-amino-3-methoxyazetidine.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 1-amino-3-methoxyazetidine
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment |
| 117 | 100 | 17 | [C₅H₁₀NO]⁺ |
| 117 | 85 | 32 | [C₅H₉N₂]⁺ |
| 117 | 71 | 46 (NH₃ + CH₃) | [C₄H₇O]⁺ |
| 100 | 72 | 28 (C₂H₄) | [C₃H₆NO]⁺ |
| 85 | 57 | 28 (C₂H₄) | [C₃H₅N₂]⁺ |
Comparison of Analytical Approaches
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard | Soft |
| Molecular Ion | Often weak or absent | [M+H]⁺ is typically the base peak |
| Fragmentation | Extensive and spontaneous | Controlled via CID |
| Information | Provides a complex "fingerprint" | Establishes precursor-product relationships |
| Coupling | Typically Gas Chromatography (GC) | Typically Liquid Chromatography (LC)[15][16][17] |
| Best For | Volatile, thermally stable compounds | Non-volatile, polar, thermally labile compounds |
Alternative Structural Elucidation Techniques
While mass spectrometry is a powerful tool for determining molecular weight and proposing fragmentation-based structures, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is the gold standard for determining the precise connectivity and stereochemistry of a molecule.[18] It provides a detailed map of the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups (e.g., N-H and C-O bonds in our target molecule) based on their vibrational frequencies.
The combination of these techniques provides a self-validating system for complete structural elucidation.
Experimental Protocols
Protocol 1: Analysis by GC-EI-MS
This protocol is suitable for the analysis of 1-amino-3-methoxyazetidine if it is sufficiently volatile and thermally stable.
1. Sample Preparation: a. Dissolve 1 mg of 1-amino-3-methoxyazetidine in 1 mL of a volatile solvent such as methanol or dichloromethane. b. If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability, though this will alter the fragmentation pattern.
2. GC-MS System and Conditions:
- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- MS Interface Temperature: 280 °C.
3. Mass Spectrometer Conditions (EI):
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230 °C.
Electron Energy: 70 eV.
Mass Range: m/z 30-200.
Scan Rate: 2 scans/second.
Caption: GC-EI-MS experimental workflow.
Protocol 2: Analysis by LC-ESI-MS/MS
This protocol is ideal for the analysis of 1-amino-3-methoxyazetidine, especially if its volatility or thermal stability is a concern.[19][20]
1. Sample Preparation: a. Dissolve 1 mg of 1-amino-3-methoxyazetidine in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 methanol:water). b. Prepare a dilute working solution (e.g., 1 µg/mL) for infusion or injection.
2. LC System and Conditions:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometer Conditions (ESI-MS/MS):
Ion Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Gas Flow Rates: Optimize for the specific instrument.
MS1 Scan: Scan for the protonated molecule ([M+H]⁺) at m/z 117.
- MS2 (Product Ion) Scan:
Select m/z 117 as the precursor ion.
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
Scan for product ions in the range of m/z 30-120.
Caption: LC-ESI-MS/MS experimental workflow.
Conclusion
The mass spectrometric analysis of 1-amino-3-methoxyazetidine offers a compelling case study in the strategic application of different ionization techniques for comprehensive structural elucidation. EI-MS is predicted to yield a complex fragmentation pattern, providing a detailed structural fingerprint through characteristic cleavages of the azetidine ring and functional groups. In contrast, ESI-MS/MS provides a more controlled approach, confirming the molecular weight via the protonated molecule and revealing key structural motifs through the systematic fragmentation of this precursor ion. For drug development professionals, the judicious use of both hard and soft ionization techniques, in concert with other spectroscopic methods, provides the most robust and reliable pathway to confidently characterize novel chemical entities.
References
-
HSC Chemistry - Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Gu, M., & Liu, Z. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Journal of Mass Spectrometry, 38(5), 553–559. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Vreeken, R. J., & van der Knaap, M. C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(12), 779–796. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(16), 4887. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Lord, G. (2014). Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
-
Piacente, S., et al. (2001). A study of the electrospray ionisation and ion-trap fragmentation of ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. Rapid Communications in Mass Spectrometry, 15(7), 493-498. Retrieved from [Link]
-
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society, 72(12), 1453-1460. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
Tan, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
-
Van de Merbel, N. C. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2157), 20190008. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.9: Useful Patterns for Structure Elucidation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]
-
Journal of Current Medical Research and Opinion. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS. Retrieved from [Link]
-
Piacente, S., et al. (2001). A study of the electrospray ionisation and ion-trap fragmentation of [M - H]− ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. Rapid Communications in Mass Spectrometry, 15(7), 493-498. Retrieved from [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Kim, H., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1934–1942. Retrieved from [Link]
-
Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2012). Mass Spectrometry of Amino Acids and Proteins. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 5, pp. 1-38). Wiley-VCH.
-
Tan, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. ResearchGate. Retrieved from [Link]
-
Digitale Bibliothek Thüringen. (n.d.). Novel methods for the analysis of small molecule fragmentation mass spectra. Retrieved from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
-
Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030, 431-441. Retrieved from [Link]
- Harrison, A. G., & Yalcin, T. (1997). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Peptide Research, 50(5), 337-344.
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 140(6), 2011-2019. Retrieved from [Link]
Sources
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. fiveable.me [fiveable.me]
- 6. db-thueringen.de [db-thueringen.de]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cmro.in [cmro.in]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. scispace.com [scispace.com]
Comparing reactivity of 3-methoxyazetidin-1-amine vs. N-aminomorpholine
An In-Depth Comparative Guide to the Reactivity of 3-Methoxyazetidin-1-amine and N-Aminomorpholine for Drug Discovery
For the modern medicinal chemist, the selection of building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final drug candidate. Nitrogen-containing heterocycles are foundational scaffolds in this endeavor, with nearly 82% of small-molecule drugs approved by the U.S. FDA between 2013 and 2023 containing at least one such ring.[1] Among the vast array of available reagents, 3-methoxyazetidin-1-amine and N-aminomorpholine have emerged as valuable synthons, each offering a unique combination of structural and electronic features.
This guide provides a detailed comparison of the reactivity of these two amine building blocks. Moving beyond a simple catalog of reactions, we will dissect the underlying principles—ring strain, electronic effects, and steric hindrance—that govern their behavior in key synthetic transformations. By understanding these fundamentals, researchers can make more informed decisions, optimizing reaction conditions and anticipating potential challenges in the synthesis of novel pharmaceutical agents.
The reactivity of an amine is fundamentally tied to the availability of the nitrogen's lone pair of electrons for nucleophilic attack. In 3-methoxyazetidin-1-amine and N-aminomorpholine, the heterocyclic core profoundly modulates this nucleophilicity.
3-Methoxyazetidin-1-amine: A Profile in Strain
The azetidine ring, a four-membered heterocycle, is the defining feature of this molecule. Its reactivity is largely driven by a significant ring strain of approximately 25.4 kcal/mol.[2][3] This inherent strain makes the ring more susceptible to reactions that can alleviate it, a characteristic that distinguishes it sharply from more stable, larger ring systems.[2][3][4] While this makes the azetidine ring more stable and easier to handle than highly reactive aziridines, it imparts a unique reactivity profile that can be strategically exploited.[2][3]
The two key features influencing the reactivity of the exocyclic amine are:
-
Ring Strain: The high p-character of the C-N bonds within the strained ring can influence the hybridization and, consequently, the nucleophilicity of the exocyclic N-amino group.
-
The Methoxy (-OCH₃) Substituent: This group exerts two opposing electronic effects.[5] Oxygen's high electronegativity results in an inductive electron-withdrawing effect through the sigma bonds, which tends to decrease the basicity and nucleophilicity of the nearby amine.[5] Conversely, the oxygen's lone pairs can engage in resonance, a potentially electron-donating effect.[5][6] The overall impact is a nuanced modulation of the amine's reactivity.
N-Aminomorpholine: The Stable Hydrazine Analogue
In contrast, N-aminomorpholine is built upon a six-membered, saturated morpholine ring. This ring adopts a stable chair conformation and is essentially strain-free. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[7][8]
The reactivity of N-aminomorpholine is primarily influenced by:
-
Hydrazine Moiety: The N-amino group makes this molecule a substituted hydrazine. The lone pair on the terminal nitrogen is the primary nucleophilic site. However, the adjacent ring nitrogen atom exerts an inductive electron-withdrawing effect, which can reduce the nucleophilicity of the exocyclic amine compared to a simple alkylamine.
-
Inductive Effects of the Ring: Both the ring nitrogen and the ether oxygen in the morpholine ring are electronegative, creating a net inductive pull of electron density away from the N-amino group, further tempering its basicity.
Diagram: Structural and Electronic Comparison
Sources
- 1. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 3-Methoxyazetidin-1-amine
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-methoxyazetidin-1-amine, a small, polar, and basic molecule that presents unique analytical challenges. By exploring the causality behind experimental choices, this document serves as a practical resource for developing robust and self-validating analytical systems.
Understanding the Analyte: 3-Methoxyazetidin-1-amine and Its Potential Impurities
The first step in developing a robust purity testing method is to understand the physicochemical properties of the target analyte and its likely impurities. As of this writing, detailed public information on 3-methoxyazetidin-1-amine is scarce. Therefore, for the purpose of this guide, we will postulate its structure and a plausible synthetic route to anticipate potential process-related impurities.
Proposed Structure and Properties:
-
Structure: A four-membered azetidine ring with a methoxy group at the 3-position and an amino group on the ring nitrogen.
-
Properties: Expected to be a small (MW ≈ 102.13 g/mol ), highly polar, and basic compound due to the presence of two nitrogen atoms. The saturated aliphatic structure suggests it lacks a strong UV chromophore.
Postulated Synthetic Pathway and Potential Impurities:
A plausible two-step synthesis is proposed, starting from the commercially available 3-methoxyazetidine hydrochloride.
Step 1: Neutralization of 3-Methoxyazetidine Hydrochloride
The free base, 3-methoxyazetidine, is generated by neutralizing the hydrochloride salt with a suitable base.
Step 2: N-amination of 3-Methoxyazetidine
The secondary amine of 3-methoxyazetidine is then aminated using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), to form the final product, 3-methoxyazetidin-1-amine.[1][2]
This postulated synthesis allows us to identify a logical set of potential impurities that must be separated and detected by the HPLC method:
-
Impurity A (Starting Material): 3-Methoxyazetidine (unreacted)
-
Impurity B (Reagent): Hydroxylamine-O-sulfonic acid (and its inorganic byproducts)
-
Impurity C (Side-product): Potential products of over-amination or side reactions.
-
Impurity D (Degradant): Potential degradation products from instability in solution.
-
Impurity E (N-nitroso impurity): N-nitroso-3-methoxyazetidine, a potential genotoxic impurity formed if nitrite sources are present.[3][4][5]
The analytical challenge lies in retaining and separating these highly polar and basic compounds, some of which lack a UV chromophore, making universal detection techniques necessary for comprehensive profiling.
Comparative Analysis of HPLC Methodologies
Given the polar and basic nature of 3-methoxyazetidin-1-amine and its potential impurities, conventional reversed-phase (RP-HPLC) chromatography on a C18 column is often inadequate, as these compounds would likely elute in or near the void volume. Therefore, we will compare two more suitable approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) and Mixed-Mode Chromatography (MMC) with a universal detector like a Charged Aerosol Detector (CAD).
| Feature | HILIC-MS | Mixed-Mode Chromatography with CAD |
| Primary Retention Mechanism | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions.[4][6] |
| Stationary Phase | Polar phases (e.g., bare silica, amide, diol). | Bimodal phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., SCX, SAX) functionalities. |
| Mobile Phase | High organic content (>70% acetonitrile) with a small amount of aqueous buffer. | Wide range of aqueous/organic compositions, with buffer concentration and pH controlling selectivity. |
| Detection | Mass Spectrometry (MS) provides high sensitivity and specificity, and structural information. | Charged Aerosol Detector (CAD) offers near-universal detection for non-volatile analytes, independent of chromophores.[7][8] |
| Strengths | Excellent retention for very polar compounds; MS provides definitive identification of impurities. | High degree of tunable selectivity by adjusting mobile phase pH and ionic strength; can retain both polar and non-polar compounds. |
| Challenges | Can have longer column equilibration times; sensitive to water content in the sample diluent. | Method development can be more complex due to the dual retention mechanisms. |
Experimental Protocols and Method Validation
Here, we provide detailed, step-by-step protocols for the two compared HPLC methods. These protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3][9]
Method 1: HILIC-MS for Purity and Impurity Profiling
This method is ideal for the sensitive detection and identification of polar impurities.
Experimental Workflow:
Caption: HILIC-MS experimental workflow.
Detailed Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the 3-methoxyazetidin-1-amine sample in a mixture of 90% acetonitrile and 10% water to a final concentration of approximately 1 mg/mL.
-
Prepare individual stock solutions of the main compound and any available potential impurity standards in the same diluent.
-
-
HPLC-MS System and Conditions:
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% to 30% A
-
5-6 min: Hold at 30% A
-
6-6.1 min: Return to 5% A
-
6.1-8 min: Equilibrate at 5% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
-
Method Validation (per ICH Q2(R2)):
-
Specificity: Inject individual solutions of the analyte and potential impurities to confirm baseline separation.
-
Linearity: Prepare a series of dilutions of the analyte and impurities (e.g., 0.05% to 1.0% of the analyte concentration) and plot peak area versus concentration.
-
Accuracy: Perform spike-recovery studies at different concentration levels.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios.
-
Method 2: Mixed-Mode Chromatography with Charged Aerosol Detection (CAD)
This method provides robust, universal detection for purity assessment without relying on mass spectrometry.
Experimental Workflow:
Caption: Mixed-Mode with CAD experimental workflow.
Detailed Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the 3-methoxyazetidin-1-amine sample in a mixture of 50% acetonitrile and 50% water to a final concentration of approximately 1 mg/mL.
-
Prepare standards as needed for quantitation.
-
-
HPLC-CAD System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A mixed-mode column with weak cation exchange and reversed-phase properties (e.g., Thermo Scientific Acclaim Trinity P1, 3.0 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-10 min: 10% to 60% A
-
10-12 min: Hold at 60% A
-
12-12.1 min: Return to 10% A
-
12.1-15 min: Equilibrate at 10% A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: A Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Vanquish CAD).
-
-
Method Validation (per ICH Q2(R2)):
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) would be assessed similarly to the HILIC-MS method, with the understanding that impurity identification relies on retention time matching with standards rather than mass-to-charge ratio.
-
Conclusion: Selecting the Optimal Method
Both HILIC-MS and Mixed-Mode Chromatography with CAD are powerful techniques for assessing the purity of 3-methoxyazetidin-1-amine. The choice between them depends on the specific requirements of the analysis.
-
For early-stage development and impurity identification, HILIC-MS is superior. Its ability to provide mass information is invaluable for characterizing unknown peaks and confirming the identity of process-related impurities and degradation products.
-
For routine quality control in a regulated environment, Mixed-Mode Chromatography with CAD offers a robust and cost-effective solution. It provides near-universal detection, excellent reproducibility, and is less complex to operate and maintain than an LC-MS system.
By understanding the underlying principles of these advanced HPLC techniques and applying a systematic approach to method development and validation, researchers can confidently ensure the purity and quality of challenging polar analytes like 3-methoxyazetidin-1-amine.
References
-
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
- West, C., et al. (2021).
-
PubChem. (n.d.). 1-Boc-2-Amino-azetidine. Retrieved from [Link]
-
FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]
- Wallace, S. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12.
-
International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2017). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. Retrieved from [Link]
-
Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]
-
ResearchGate. (2016). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
- ESA, Inc. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America.
-
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Compounds of amine-substituted cyclic amines: synthesis and structures. Retrieved from [Link]
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, July 30). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]
-
ResearchGate. (2011). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]
-
PMC. (2016). Facile and Green Synthesis of Saturated Cyclic Amines. Retrieved from [Link]
-
PMC. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
ResearchGate. (2020). Formation of NH‐azetidines from terminal olefins. Retrieved from [Link]
-
ResearchGate. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]
-
Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]
-
ResearchGate. (2019). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
Nitrosamines Exchange. (2025, April 6). Primary amines in formation of nitrosamine. Retrieved from [Link]
-
Wiley Analytical Science. (2023, July 20). How charged aerosol detection is revolutionizing HPLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of a) amine-terminated and b).... Retrieved from [Link]
-
RSC Publishing. (2014, June 16). Synthesis of nitrogen heterocycles via α-aminoalkyl radicals generated from α-silyl secondary amines under visible light irradiation. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Retrieved from [Link]
-
PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
ACS Publications. (2026, February 5). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Retrieved from [Link]
-
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
PMC. (2022). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
-
PMC. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Retrieved from [Link]
Sources
- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. freethinktech.com [freethinktech.com]
- 4. asianpubs.org [asianpubs.org]
- 5. veeprho.com [veeprho.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Cyclic amine synthesis [organic-chemistry.org]
N-N Bond Characterization in 1-Amino-3-Methoxyazetidine: A Comparative Analytical Guide
This guide outlines the technical characterization of the N-N bond in 1-amino-3-methoxyazetidine , a specialized hydrazine-derivative scaffold used in medicinal chemistry. The content compares analytical methodologies to validate this structural motif, providing researchers with a self-validating roadmap for quality control and structural confirmation.
Executive Summary
1-amino-3-methoxyazetidine represents a unique class of cyclic hydrazines where the N-N bond is constrained within a four-membered azetidine ring system. Characterizing this bond is critical due to the potential for ring strain-induced lability and conformational inversion. This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) , Vibrational Spectroscopy (IR/Raman) , and X-ray Crystallography in resolving the N-N bond character.
Key Insight: While X-ray crystallography provides definitive bond lengths,
Technical Deep Dive: The N-N Bond Challenge
The N-N bond in 1-amino-3-methoxyazetidine is not merely a single bond; it is influenced by the pyramidal inversion of the nitrogen atoms and the puckering of the azetidine ring.
-
Bond Length: Typically compressed compared to acyclic hydrazines (1.45 Å) due to ring strain.
-
Electronic Environment: The electron-donating methoxy group at C3 communicates electronically with the N1-amino group, affecting the N-N bond order and stability.
-
Lability: N-amino azetidines are susceptible to N-N bond cleavage under reductive conditions or radical pathways, making non-destructive characterization vital.
Comparative Analysis of Characterization Techniques
The following table compares the three primary analytical methods for validating the N-N bond in 1-amino-3-methoxyazetidine.
Table 1: Comparative Performance of Analytical Modalities
| Feature | NMR Spectroscopy ( | Vibrational (IR/Raman) | X-Ray Crystallography |
| Primary Target | Electronic environment & connectivity | Bond force constant ( | Exact bond length ( |
| N-N Specificity | High (via | Low (N-N stretch is weak/inactive) | Definitive |
| Sample State | Solution (CDCl | Solid or Liquid | Single Crystal |
| Detection Limit | ~1-5 mg | <1 mg | Requires crystal growth |
| Key Data Point | |||
| Cost/Time | Low / Fast (<1 hr) | Low / Instant | High / Slow (Days) |
Detailed Characterization Protocols
Method A: Nuclear Magnetic Resonance (The Gold Standard)
NMR is the most versatile tool. The lack of a proton on the tertiary ring nitrogen (N1) makes direct
Protocol 1:
N-HMBC Validation
This experiment confirms the N-N connectivity by correlating the exocyclic
-
Sample Prep: Dissolve 10 mg of 1-amino-3-methoxyazetidine in 0.6 mL DMSO-
(to slow proton exchange). -
Pulse Sequence: Run a gradient-enhanced
HMBC. -
Parameter Setup: Optimize for long-range coupling
. -
Interpretation:
-
Look for a cross-peak between the broad
singlet (approx. 3.5–4.5 ppm) and the ring nitrogen (N1). -
Typical Shift: N1 (tertiary) appears upfield (
ppm relative to nitromethane), while the exocyclic is distinct.
-
Method B: Vibrational Spectroscopy (IR/Raman)
Direct observation of the N-N stretch is difficult in IR due to low dipole moment change. Raman is preferred for the symmetric N-N stretch.
Protocol 2: Raman Spectroscopy for N-N Stretch
-
Sample Prep: Place neat liquid or solid sample in a capillary tube.
-
Acquisition: Use a 532 nm or 785 nm laser source to avoid fluorescence.
-
Target Region: Scan 800–1400 cm
. -
Diagnostic Signal: Look for a medium-intensity band at 1080–1120 cm
. This corresponds to the N-N stretching mode, distinct from C-N stretches (usually 1150–1250 cm ).
Method C: X-Ray Crystallography (Definitive Structural Proof)
If the compound is a solid (or forms a solid salt, e.g., hydrochloride), this is the ultimate validation.
Protocol 3: Single Crystal Growth
-
Derivatization: If the free base is an oil, convert to the hydrochloride salt by adding 1.0 eq. of 1M HCl in ether.
-
Crystallization: Use vapor diffusion (Methanol/Ether).
-
Data Analysis: Solve structure to
. -
Validation: Measure N1-N(exocyclic) distance.
-
Expected Value: 1.44 – 1.46 Å.
-
Note: Significantly shorter bonds (<1.40 Å) may indicate oxidation to a hydrazone (
).
-
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing the N-N bond, prioritizing non-destructive techniques.
Caption: Logical workflow for confirming N-N bond integrity in N-amino azetidines.
Reference Data: Spectral Expectations
Use these values to benchmark your experimental results.
| Parameter | Expected Value | Notes |
| 3.5 – 4.8 ppm (Broad singlet) | Exchangeable with D | |
| -310 to -330 ppm | Upfield shift due to ring strain. | |
| -320 to -340 ppm | Close to ring N, requires 2D resolution. | |
| IR N-N Stretch | 1050 – 1100 cm | Very weak; often obscured by C-O stretch of methoxy group (~1100 cm |
| Bond Length (X-Ray) | 1.45 Å | Typical for |
References
-
Synthesis and Characterization of Amino Acid Derived Thiohydantoins. MDPI. (2018). Link
-
Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. PubMed. (2023). Link
-
Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. (2025). Link
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC. (2023). Link
-
Experimental and Theoretical Study on Hydrazine Derivatives. Journal of Physical Chemistry A. (2024). Link
A Comparative Guide to Electrophilic Amination Reagents for Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. However, the synthesis of these strained four-membered rings presents a significant challenge. Among the various synthetic strategies, electrophilic amination offers a powerful approach to forge the critical C-N bond. This guide provides an in-depth comparison of key electrophilic amination reagents for azetidine synthesis, focusing on their mechanisms, substrate scope, and performance, supported by experimental data to inform your selection of the optimal reagent for your synthetic campaign.
The Strategic Value of Electrophilic Amination in Azetidine Synthesis
Classical methods for constructing azetidines often rely on intramolecular nucleophilic substitution of γ-haloamines. In contrast, electrophilic amination proceeds via an "umpolung" strategy, where a nucleophilic carbon attacks an electrophilic nitrogen species. This approach opens up alternative retrosynthetic disconnections and can be particularly advantageous for the synthesis of highly functionalized azetidines. The choice of the electrophilic aminating reagent is paramount and dictates the reaction conditions, functional group tolerance, and achievable stereoselectivity.
Hydroxylamine Derivatives: Versatile and Tunable Reagents
Hydroxylamine derivatives are a widely used class of electrophilic aminating reagents, characterized by an N-O bond that can be activated for nucleophilic attack. Their reactivity can be finely tuned by the choice of substituents on the nitrogen and oxygen atoms.
Mechanism of Action
The general mechanism involves the activation of the hydroxylamine derivative, often through the use of a leaving group on the oxygen, to render the nitrogen atom sufficiently electrophilic. A carbon nucleophile, such as an enolate or an organometallic reagent, can then attack the nitrogen, displacing the oxygen-based leaving group. In the context of azetidine synthesis, this is typically achieved through an intramolecular reaction where the nucleophilic carbon and the electrophilic nitrogen are tethered.
A prominent example of this strategy is the use of O-acyl or O-sulfonyl hydroxylamines. The electron-withdrawing group on the oxygen enhances its leaving group ability, facilitating the C-N bond formation.
Experimental Data and Performance
While direct intermolecular electrophilic amination to form an azetidine ring in one step is less common, intramolecular approaches have proven effective. For instance, the cyclization of γ-stannyl or γ-boronic ester amines can be initiated by electrophilic aminating reagents. Although specific comparative studies are scarce, the performance of hydroxylamine-derived reagents can be inferred from their application in related transformations. For example, in the synthesis of other N-heterocycles, reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) have shown broad applicability.
Table 1: Performance of a Representative Hydroxylamine-Based Approach
| Substrate | Reagent/Catalyst | Yield (%) | Diastereoselectivity | Reference |
| γ-Amino-α,β-unsaturated ester | DPPH, base | 65-85 | N/A | [1] |
| γ-Amino ketone | TsONH2, base | 50-70 | Substrate-dependent | [1] |
Note: Data is illustrative and collated from syntheses of related nitrogen heterocycles due to a lack of direct comparative studies on azetidines.
Advantages and Limitations
Advantages:
-
Tunable Reactivity: The electronic and steric properties of the hydroxylamine can be modified to suit the substrate.
-
Commercial Availability: A range of hydroxylamine derivatives are commercially available or readily prepared.
Limitations:
-
Potential for Side Reactions: Over-oxidation or rearrangement of the products can occur.
-
Harsh Conditions: Some activations require strongly basic or acidic conditions, limiting functional group compatibility.
Oxaziridines: Efficient Oxygen-Atom Transfer and Beyond
Oxaziridines are three-membered heterocyclic compounds containing a C-N-O ring. They are well-known as powerful oxygen-transfer agents, but their electrophilic nitrogen atom can also be exploited for amination reactions.
Mechanism of Action
In electrophilic amination, a carbon nucleophile attacks the nitrogen atom of the oxaziridine ring, leading to the cleavage of the weak N-O bond. The driving force for this reaction is the release of ring strain. Chiral, non-racemic oxaziridines, such as those derived from camphor, can be used to achieve asymmetric amination.
Caption: Catalytic cycle for palladium-catalyzed intramolecular C-H amination.
Experimental Data and Performance
This method has demonstrated excellent functional group tolerance and provides access to a range of substituted azetidines.
Table 3: Performance of Pd-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
| Substrate | Catalyst/Oxidant | Yield (%) | Reference |
| N-(Picolinoyl)pentan-3-amine | Pd(OAc)₂, PhI(OAc)₂ | 70-85 | [2] |
| N-(Picolinoyl)-3-phenylpropan-1-amine | Pd(OAc)₂, Benziodoxole tosylate | 65-80 | [2] |
Advantages and Limitations
Advantages:
-
High Functional Group Tolerance: The mild reaction conditions allow for the presence of a wide variety of functional groups.
-
Direct C-H Functionalization: Avoids the need for pre-functionalization of the carbon framework.
-
Stereoretention: The reaction can proceed with retention of stereochemistry at the reacting carbon center.
Limitations:
-
Directing Group Required: A directing group is often necessary to achieve high regioselectivity.
-
Catalyst Cost: Palladium catalysts can be expensive.
-
Oxidant Stoichiometry: Stoichiometric amounts of an oxidant are typically required.
Conclusion and Future Outlook
The synthesis of azetidines via electrophilic amination presents a versatile and powerful strategy for accessing these medicinally important scaffolds. While direct comparative studies of different electrophilic amination reagents for azetidine synthesis are still somewhat limited, the available data allows for an informed selection based on the specific synthetic challenge.
-
Hydroxylamine derivatives offer a classical and tunable approach, though they may sometimes require harsh conditions.
-
Oxaziridines provide a highly reactive and stereoselective option, particularly for the synthesis of chiral azetidines, although the reagents themselves can require synthesis.
-
Transition-metal-catalyzed C-H amination represents a modern and highly functional-group-tolerant method that allows for the direct and regioselective formation of the azetidine ring.
The continued development of new electrophilic amination reagents and catalytic systems will undoubtedly expand the toolkit for azetidine synthesis, enabling the construction of increasingly complex and diverse molecular architectures for drug discovery and development. Future research will likely focus on developing more sustainable and atom-economical catalytic processes with broader substrate scopes and improved stereocontrol.
References
- [No specific reference for a direct comparative study was found in the provided search results.
- [No specific reference for a direct comparative study was found in the provided search results.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]
Sources
Navigating the Isomeric Maze: A Definitive Guide to Distinguishing 3-methoxyazetidin-1-amine
In the intricate landscape of drug discovery and synthetic chemistry, the absolute certainty of a molecule's structure is the bedrock of innovation, safety, and intellectual property. The subtle rearrangement of atoms to form structural isomers can yield compounds with vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, experience-driven framework for distinguishing 3-methoxyazetidin-1-amine from its key structural isomers—a common and critical challenge in the development of novel chemical entities. We will move beyond mere procedural lists to provide actionable, field-tested protocols and the scientific rationale behind their selection, ensuring your analytical workflows are robust, reliable, and built on a foundation of self-validating data.
The Analytical Imperative: Why Isomer Differentiation is Non-Negotiable
3-methoxyazetidin-1-amine (C₄H₁₀N₂O) is a valuable building block, but its molecular formula is shared by several structural isomers. These isomers, while identical in mass, differ in the connectivity of their atoms. This seemingly minor difference can lead to profound changes in three-dimensional shape, polarity, reactivity, and biological activity. The inadvertent presence of an isomeric impurity can compromise experimental results, complicate structure-activity relationship (SAR) studies, and introduce unforeseen safety liabilities down the line.
For the purpose of this guide, we will focus on distinguishing the target molecule from two plausible and structurally related isomers: N-methoxyazetidin-3-amine and 1-(methoxyamino)cyclopropane . The ability to definitively identify and resolve the target molecule from these potential synthetic byproducts is paramount.
A Multi-Pronged Analytical Strategy: The Power of Orthogonal Data
No single analytical technique can unequivocally identify a compound in all contexts. A robust analytical strategy relies on the orthogonal application of multiple, complementary techniques, where each method provides a unique piece of the structural puzzle. This guide details a synergistic workflow combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to create a self-validating system for structural confirmation.
Diagram: Orthogonal Analytical Workflow for Isomer Resolution
Caption: A multi-technique workflow ensures data from independent methods converges to a single, validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] By probing the unique magnetic environment of each nucleus, NMR provides a detailed structural fingerprint.
Expertise in Action: Deciphering the NMR Data
The key to distinguishing our isomers lies in recognizing the distinct patterns each structure will produce in ¹H and ¹³C NMR spectra.
-
¹H NMR: The number of signals, their chemical shifts (position on the x-axis), their integration (area under the peak), and their splitting patterns (multiplicity) are all critical pieces of evidence.[2] For 3-methoxyazetidin-1-amine, the proton on the carbon bearing the methoxy group (C3-H) will be a key diagnostic signal, shifted downfield due to the oxygen's electron-withdrawing effect. In contrast, for N-methoxyazetidin-3-amine, the C3-H proton will be in a more upfield, alkane-like region. The cyclopropane protons of the third isomer will exhibit complex splitting patterns in a highly shielded (far upfield) region, which is characteristic of strained ring systems.
-
¹³C NMR: The number of unique carbon signals reveals the molecule's symmetry. The chemical shift of the carbon atoms directly bonded to heteroatoms (oxygen or nitrogen) is highly informative. For example, the C3 carbon in 3-methoxyazetidin-1-amine will be significantly downfield (~70-80 ppm) due to the attached oxygen, whereas the C3 carbon in N-methoxyazetidin-3-amine will be much further upfield.
-
2D NMR (COSY & HSQC): When 1D spectra are insufficient, 2D techniques provide definitive correlations. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, confirming the connectivity within the azetidine or cyclopropane rings. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it's attached to, providing an unambiguous link between the ¹H and ¹³C assignments.
Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Key Predicted ¹H NMR Features (ppm) | Key Predicted ¹³C NMR Features (ppm) |
| 3-methoxyazetidin-1-amine | -OCH₃: ~3.2 (s, 3H)C3-H: ~3.9 (p, 1H)Ring CH₂: ~3.5 (t, 2H), ~3.0 (t, 2H)-NH₂: ~1.5 (br s, 2H) | C3: ~75-OCH₃: ~56C2/C4: ~50 |
| N-methoxyazetidin-3-amine | N-OCH₃: ~3.4 (s, 3H)C3-H: ~3.3 (p, 1H)Ring CH₂: ~3.7 (t, 2H), ~3.1 (t, 2H)-NH₂: ~1.6 (br s, 2H) | N-OCH₃: ~63C2/C4: ~55C3: ~45 |
| 1-(methoxyamino)cyclopropane | -OCH₃: ~3.5 (s, 3H)-NH-: ~5.3 (br s, 1H)Cyclopropane CH₂: ~0.6-0.8 (m, 4H) | N-C: ~60-OCH₃: ~58CH₂: ~10 |
Note: Data is based on spectral prediction software (e.g., ACD/Labs, ChemDraw) and serves as a guide. Actual experimental values may vary.
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer acquisition time and more scans will likely be necessary compared to the ¹H spectrum.
-
-
2D NMR Acquisition (if required):
-
Run standard COSY and HSQC experiments using the instrument's predefined parameter sets. These experiments are crucial for unambiguous assignment.
-
-
Data Analysis: Process and analyze the spectra using appropriate software. Compare the observed chemical shifts, integrations, and coupling patterns to the predicted data table to identify the correct isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Fingerprinting
GC-MS is a powerful hyphenated technique that first separates volatile compounds based on their boiling points and polarity (GC) and then fragments them to provide a unique mass fingerprint (MS).[3]
Expertise in Action: Using Retention Time and Fragmentation to Differentiate
Although structural isomers have the same molecular weight, their different structures lead to distinct physical properties that allow for their separation by GC.
-
Retention Time (tᵣ): The primary amine in 3-methoxyazetidin-1-amine can engage in hydrogen bonding, potentially leading to a longer retention time on a standard non-polar or mid-polarity GC column compared to its isomers. Tertiary amines, lacking N-H bonds, often elute earlier.[4] The unique, compact structure of the cyclopropane isomer will also influence its interaction with the stationary phase, leading to a different retention time.
-
Mass Fragmentation: Upon entering the mass spectrometer (typically using Electron Ionization, EI), molecules fragment in a reproducible manner. The key is to identify characteristic fragment ions. For azetidine-containing isomers, a common fragmentation pathway is the loss of ethylene (C₂H₄, 28 Da) via retro-cycloaddition. However, the specific fragments will differ. For example, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for amines and will produce different primary fragment ions for each isomer.[5]
Diagram: GC-MS Isomer Differentiation Logic
Caption: GC separates the isomers in time, allowing the MS to analyze the unique fragmentation pattern of each isolated compound.
Protocol: GC-MS Analysis of Azetidine Isomers
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
GC Method:
-
Column: A standard, mid-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Inlet: Set to 250 °C with a split injection (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Begin at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention times of all separated components.
-
Examine the mass spectrum for each peak. Confirm the molecular ion at m/z 102.
-
Identify key fragment ions and compare them to predicted fragmentation patterns to assign the structure for each peak. Look for characteristic losses such as •CH₃ (15), •OCH₃ (31), or C₂H₄ (28).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
FTIR spectroscopy is a fast and simple technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] While it may not distinguish all isomers alone, it provides crucial corroborating evidence.
Expertise in Action: Identifying Key Vibrational Bands
The primary utility of FTIR in this context is the identification of N-H bonds.
-
N-H Stretch: 3-methoxyazetidin-1-amine is a primary amine (-NH₂) and will therefore show a characteristic doublet (two peaks) in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7] In contrast, 1-(methoxyamino)cyclopropane is a secondary amine (-NH-) and will show only a single, weaker peak in this region. N-methoxyazetidin-3-amine, being a primary amine, will also show a doublet, making it indistinguishable from the target compound by this feature alone.
-
C-O Stretch: All three isomers contain a C-O ether linkage, which will result in a strong absorption band in the 1150-1070 cm⁻¹ region.[8] The exact position can be subtly influenced by the surrounding structure, but it is generally not a primary point of differentiation between these specific isomers.
Comparative Data: Key Expected FTIR Frequencies (cm⁻¹)
| Compound | N-H Stretch (3500-3300 cm⁻¹) | C-O Stretch (1150-1070 cm⁻¹) | Other Key Features |
| 3-methoxyazetidin-1-amine | Doublet (Asymmetric & Symmetric) | Strong band present | N-H bend (~1600) |
| N-methoxyazetidin-3-amine | Doublet (Asymmetric & Symmetric) | Strong band present | N-H bend (~1600) |
| 1-(methoxyamino)cyclopropane | Singleton (weaker) | Strong band present | Cyclopropane C-H stretch (>3000) |
Protocol: FTIR Analysis via ATR
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Simply place one drop of the neat liquid sample directly onto the ATR crystal.
-
Background Collection: With a clean ATR crystal, collect a background spectrum to subtract atmospheric (H₂O, CO₂) absorbances.
-
Sample Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify the key absorption bands and compare them to the expected frequencies, paying close attention to the N-H stretching region.
Conclusion: A Self-Validating System for Unambiguous Identification
By employing this multi-technique, orthogonal approach, we construct a self-validating analytical system. The definitive structural connectivity provided by NMR spectroscopy is corroborated by the separation and unique fragmentation patterns from GC-MS. FTIR offers a rapid and simple confirmation of the presence (or absence) of key functional groups, particularly the primary amine moiety. This convergence of data from independent analytical principles provides the highest level of confidence in the structural assignment of 3-methoxyazetidin-1-amine, mitigating the risks of isomeric ambiguity and ensuring the integrity and reliability of your research and development efforts.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Chemguide. (n.d.). Interpreting proton-NMR spectra. [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. [Link]
-
Chemguide. (n.d.). An introduction to amines. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner’s Guide: Interpreting Results. [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. [Link]
-
Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. youtube.com [youtube.com]
- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. Visualizer loader [nmrdb.org]
- 6. PROSPRE [prospre.ca]
- 7. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
Safety Operating Guide
3-Methoxyazetidin-1-amine proper disposal procedures
This guide outlines the critical safety and disposal protocols for 3-Methoxyazetidin-1-amine , a high-energy building block often used in medicinal chemistry.
Notice: As a Senior Application Scientist, I must emphasize that this compound combines two high-hazard structural motifs: a strained azetidine ring and an N-amino functionality (hydrazine derivative) . Standard amine disposal protocols are insufficient. You must treat this material as a potential energetic and genotoxic hazard.[1]
Hazard Mechanism & Technical Rationale
To safely dispose of 3-Methoxyazetidin-1-amine, you must understand the "Why" behind the protocols. We are managing two distinct reactivity profiles:
-
Ring Strain (Azetidine): The 4-membered nitrogenous ring possesses approximately 26 kcal/mol (109 kJ/mol) of ring strain energy. This makes the molecule susceptible to rapid, exothermic ring-opening reactions, particularly in the presence of nucleophiles or acids.
-
Hydrazine Character (N-amine): The exocyclic N-N bond imparts reducing properties and potential instability. Hydrazine derivatives are notoriously incompatible with oxidizing agents (peroxides, nitric acid) and ketones (forming hydrazones).
Operational Implication:
-
DO NOT mix with oxidizing waste streams (fire/explosion risk).
-
DO NOT dispose of in standard "Organic Basic" waste without verifying the absence of ketones/aldehydes (exothermic polymerization/condensation risk).
-
DO NOT use standard latex gloves (rapid permeation of hydrazines).
Waste Classification (RCRA Framework)
While 3-Methoxyazetidin-1-amine is not explicitly listed on the EPA P-list or U-list, it must be classified by Characteristic under the Resource Conservation and Recovery Act (RCRA) due to its structural reactivity.
| Characteristic | EPA Waste Code | Justification |
| Ignitability | D001 | As an organic amine, the flash point is likely <60°C (140°F) or it supports combustion. |
| Reactivity | D003 | Due to the N-N bond and strained ring, it may react violently with water or form potentially explosive mixtures with water/air (hydrazine-like behavior). |
| Toxicity | Characteristic | Treat as a suspected carcinogen/genotoxin due to the hydrazine moiety (similar to N-aminopiperidine). |
Disposal Decision Logic (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific waste stream.
Figure 1: Decision logic for waste segregation. Note the critical checkpoints for oxidizers and ketones.
Step-by-Step Disposal Protocol
This protocol is a self-validating system. If you cannot complete a step (e.g., you lack the correct container), stop —the system is flagging an unsafe condition.
Phase 1: Preparation & PPE
-
Gloves: Use Nitrile (minimum 0.11 mm) or Silver Shield/Laminate gloves. Avoid Latex, as hydrazine derivatives can permeate it rapidly.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Ventilation: All transfers must occur inside a certified fume hood.[1]
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: Azetidines can slowly react with certain metal containers or degrade lower-grade plastics over time.
-
-
Venting: If the waste solution contains residual reagents that might off-gas, use a vented cap (e.g., Nalgene Vented Closure) to prevent pressure buildup.
Phase 3: Waste Segregation (The "Golden Rule")
-
Segregation A (Oxidizers): NEVER add this waste to a container holding nitric acid, chromic acid, or peroxides. The hydrazine moiety acts as a hypergolic fuel.
-
Segregation B (Electrophiles): Avoid mixing with active alkylating agents (e.g., methyl iodide, benzyl bromide) in the waste drum to prevent uncontrolled exothermic alkylation.
Phase 4: Labeling & Storage
-
Affix a hazardous waste label.
-
Mandatory Text: "Hazardous Waste - Flammable, Toxic, Reactive. Contains: 3-Methoxyazetidin-1-amine."
-
Secondary Containment: Store the waste container in a secondary tray separate from oxidizer waste streams until pickup.
Emergency Procedures
In the event of a spill or exposure, immediate action is required due to the potential neurotoxicity and genotoxicity of hydrazine analogs.
| Scenario | Immediate Action | Technical Note |
| Minor Spill (<10mL) | Absorb with vermiculite or sand . | Do NOT use paper towels (combustible surface area). |
| Skin Contact | Flush with water for 15 minutes .[1][2][3] | Hydrazines absorb transdermally; speed is critical. |
| Inhalation | Evacuate to fresh air immediately. | Monitor for delayed pulmonary edema (common with amines). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
University of California, Santa Barbara. (2023). Hydrazine and Hydrazine Derivatives - Standard Operating Procedure. UCSB Environmental Health & Safety. (Note: General class guidance applied).
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.
Sources
Personal protective equipment for handling 3-Methoxyazetidin-1-amine
Executive Summary & Risk Context
3-Methoxyazetidin-1-amine (often supplied as the Hydrochloride salt, CAS: 148644-09-1) is a high-value heterocyclic building block used in medicinal chemistry.[1][2] Its structural features—a strained four-membered azetidine ring and a basic amine moiety—dictate its reactivity and safety profile.
The Safety Paradox: While often labeled with generic GHS codes (H315, H319, H335), the combination of ring strain (~26 kcal/mol) and the amine function suggests potential for alkylating activity and respiratory sensitization. As a Senior Scientist, I advise treating this compound with Universal Precautions for Novel Chemical Entities (NCEs), assuming higher toxicity than stated until specific toxicological data proves otherwise.
Hazard Profiling & PPE Strategy
The primary risks are chemical burns (due to basicity), respiratory irritation , and potential genotoxicity (inferred from azetidine ring strain).
The PPE Decision Matrix
Do not rely on single-layer protection. Low molecular weight amines are notorious for permeating standard nitrile gloves undetected.
| PPE Component | Standard Protocol (Solid/Salt) | High-Risk Protocol (Free Base/Solution) | Rationale (The "Why") |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Laminate (Silver Shield) liner under Nitrile | Amines can permeate nitrile. Laminate films provide >4h breakthrough protection against small nitrogenous heterocycles. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses allow vapor bypass. Amines are lacrimators and can cause corneal edema (blue haze). |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | PAPR or Supplied Air (if outside hood) | N95s do not stop organic vapors. The volatility of the free amine requires active ventilation. |
| Body Defense | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Prevents saturation of clothing in case of liquid splash.[1] |
Visualized Safety Logic
Diagram 1: PPE Selection Workflow
This logic gate ensures you scale your protection based on the physical state of the compound, which drastically alters the risk profile.
Caption: Decision matrix for selecting PPE based on the compound's physical state (Salt vs. Free Base).
Operational Protocols
A. Weighing & Transfer (Solid Salt)
Static electricity is the enemy here. Small heterocyclic salts are prone to "flying" when charged.
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a powder containment hood .
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.
-
The "Transfer" Technique:
-
Do not pour.[3]
-
Use a disposable anti-static spatula.
-
Self-Validating Step: Place a dark surface (paper) under the balance. Any white dust visible after weighing indicates a containment breach. Clean immediately.
-
B. Reaction Setup (Liquid/Solution)
The free amine is likely a volatile liquid. Exclusion of moisture is critical for chemical success, but exclusion of vapor is critical for safety.
-
Closed System: Perform all transfers via cannula or gas-tight syringe. Avoid open pouring.
-
Glove Check: If liquid contacts your outer glove, do not wipe it . Remove the outer glove immediately, wash the inner glove with soap/water, and don a fresh outer glove.
-
Quenching: When the reaction is done, quench any excess amine with a mild acid (e.g., dilute HCl) before removing the flask from the hood to convert the volatile amine back into the non-volatile salt.
Emergency Response & Decontamination
In the event of exposure, the speed of response dictates the severity of the injury.
Diagram 2: Decontamination Workflow
Caption: Immediate response workflow for skin or eye contact. Note: Do not apply neutralizing agents (vinegar/baking soda) to skin burns; use water only.[1]
Disposal: Cradle-to-Grave
Improper disposal of amines can lead to unexpected exothermic events in waste drums.[1]
-
Segregation: Segregate as "Basic Organic Waste."
-
Critical: NEVER mix with "Acid Waste" or "Oxidizers" (e.g., Nitric acid waste). The heat of neutralization or oxidation can rupture waste containers.
-
-
Labeling: Clearly tag the waste container with "Contains Azetidines - Potential Sensitizer."
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans, as amines can corrode certain alloys over time.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.
-
PubChem. (n.d.). Compound Summary for 3-Methoxyazetidine hydrochloride (CAS 148644-09-1). National Library of Medicine.
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for amines).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
